Technical Documentation Center

1-(1-Methylpiperidin-4-yl)-3-propylurea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1-Methylpiperidin-4-yl)-3-propylurea

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of 1-(1-Methylpiperidin-4-yl)-3-propylurea

Technical Monograph: 1-(1-Methylpiperidin-4-yl)-3-propylurea Executive Summary & Structural Architecture 1-(1-Methylpiperidin-4-yl)-3-propylurea represents a "privileged scaffold" in medicinal chemistry, combining a flex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(1-Methylpiperidin-4-yl)-3-propylurea

Executive Summary & Structural Architecture

1-(1-Methylpiperidin-4-yl)-3-propylurea represents a "privileged scaffold" in medicinal chemistry, combining a flexible urea linker with a basic piperidine moiety. This structure serves as a critical fragment in the design of G-Protein Coupled Receptor (GPCR) ligands (particularly Muscarinic and Serotonergic subtypes) and Soluble Epoxide Hydrolase (sEH) inhibitors.

Unlike neutral acyl-piperidines, the N-methyl variant retains basicity (


), conferring unique pharmacokinetic properties such as lysosomal trapping and potential Blood-Brain Barrier (BBB) penetrability.
Chemical Identity
PropertyDetail
IUPAC Name 1-(1-methylpiperidin-4-yl)-3-propylurea
Molecular Formula

Molecular Weight 199.29 g/mol
CAS Registry Generic Scaffold Class (See related: 53617-36-0 for piperazine analogs)
SMILES CCCNC(=O)NC1CCN(C)CC1
InChI Key Computed based on structure
3D Conformational Analysis

The piperidine ring predominantly adopts a chair conformation . The urea substituent at the 4-position prefers the equatorial orientation to minimize 1,3-diaxial interactions with the ring protons. The urea linkage itself is planar due to resonance (


), restricting rotation and creating a distinct "dumbbell" shape that fits into hydrophobic pockets of enzymes.

Synthetic Pathways & Process Chemistry

The synthesis of unsymmetrical ureas is most efficiently achieved via the "Isocyanate Click" method. This route is preferred over carbamoyl chloride intermediates due to higher atom economy and cleaner workup profiles.

Primary Synthetic Route (Nucleophilic Addition)

Reaction Logic: The reaction exploits the nucleophilicity of the primary amine on the piperidine ring attacking the electrophilic carbon of the propyl isocyanate.

  • Starting Material A: 4-Amino-1-methylpiperidine (High nucleophilicity).

  • Starting Material B: Propyl isocyanate (High electrophilicity, moisture sensitive).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Aprotic, to prevent isocyanate hydrolysis).

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4-Amino-1-methylpiperidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Dropwise add Propyl isocyanate (1.1 equiv) diluted in minimal DCM.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM with 1%

    
    ; Stain: Ninhydrin).
    
  • Quenching: If isocyanate remains, add a scavenger resin (e.g., aminomethyl polystyrene) or a small amount of MeOH.

  • Workup: Evaporate solvent under reduced pressure. The product often precipitates as a white solid. Recrystallize from EtOAc/Hexanes if necessary.

Synthetic Workflow Diagram

Synthesis SM1 4-Amino-1-methylpiperidine (Nucleophile) Rxn Reaction: 0°C -> RT, 4h DCM (Anhydrous) SM1->Rxn SM2 Propyl Isocyanate (Electrophile) SM2->Rxn Inter Tetrahedral Intermediate Rxn->Inter Nucleophilic Attack Prod 1-(1-Methylpiperidin-4-yl)-3-propylurea (Target) Inter->Prod Proton Transfer

Caption: One-step synthesis via nucleophilic addition of the piperidinyl amine to the isocyanate electrophile.

Physicochemical Profiling (Druggability)

Understanding the molecular properties is crucial for predicting the behavior of this molecule in biological systems.

ParameterValue (Predicted)Implication
cLogP 0.5 – 0.9Hydrophilic. Unlikely to cross membranes passively unless transported or pH-trapped.
TPSA ~55 ŲGood Permeability. Polar surface area is well below the 140 Ų limit for cell permeability.
pKa (Basic N) 9.8 – 10.2Ionization. At physiological pH (7.4), the piperidine Nitrogen is >99% protonated (cationic).
pKa (Urea) ~13-14Neutral. The urea protons are not acidic under physiological conditions.
H-Bond Donors 2Urea NH groups.
H-Bond Acceptors 2Urea Carbonyl (O) and Piperidine Nitrogen (N).

Solubility Note: As a free base, solubility in water is moderate. However, it readily forms stable, water-soluble salts (Hydrochloride, Tartrate) due to the basic piperidine nitrogen.

Biological Context & Mechanism of Action[3][4]

This molecule acts as a versatile chemical probe . Its biological activity is dictated by the spatial arrangement of the urea hydrogen bond donors and the cationic center.

Pharmacophore Mapping
  • Urea Bridge: Acts as a Directional H-Bond Donor/Acceptor . This motif mimics the transition state of peptide bond hydrolysis or epoxide hydrolysis.

  • Basic Amine: The protonated N-methyl group mimics the positive charge of neurotransmitters (dopamine, serotonin) or interacts with Aspartate residues in the binding pockets of GPCRs.

  • Propyl Tail: Provides a short hydrophobic handle to fill lipophilic sub-pockets (e.g., the channel entrance of an enzyme).

Target Systems
  • Soluble Epoxide Hydrolase (sEH): Urea derivatives are classic sEH inhibitors.[1] They stabilize the enzyme-substrate complex. While dialkyl ureas (like this one) are generally less potent than aryl ureas, they serve as excellent fragment leads with better solubility profiles [1].

  • GPCR Ligands: The 4-aminopiperidine scaffold is ubiquitous in ligands for 5-HT2A (Serotonin) and D2 (Dopamine) receptors. This specific urea derivative acts as a "linker fragment," connecting the pharmacophore to secondary binding sites [2].

Signaling Interaction Diagram

Interaction cluster_site Binding Pocket Interactions Asp Aspartate Residue (Anionic Site) Backbone Enzyme Backbone (C=O / N-H) Pocket Hydrophobic Pocket PipN Piperidine N+ (Cationic) PipN->Asp Ionic Bond (Salt Bridge) Urea Urea Linker (H-Bond DAD) Urea->Backbone H-Bond Network Propyl Propyl Chain (Lipophilic) Propyl->Pocket Van der Waals

Caption: Pharmacophore interaction map showing the critical salt bridge and H-bond network formation.

Analytical Characterization Standards

To validate the synthesis of 1-(1-Methylpiperidin-4-yl)-3-propylurea, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-d6 or CDCl3

Chemical Shift (

)
MultiplicityIntegrationAssignment
0.90 Triplet3HPropyl terminal

1.45 Multiplet2HPropyl central

1.50 - 1.90 Multiplet4HPiperidine ring protons (

)
2.05 Multiplet2HPiperidine ring protons (Axial)
2.25 Singlet3HN-Methyl (Characteristic sharp singlet)
2.75 Broad Doublet2HPiperidine ring protons (Equatorial)
3.05 Quartet2HPropyl

3.50 Multiplet1HPiperidine

(Methine)
5.50 - 6.00 Broad Singlet2HUrea -NH- (Exchangeable with

)
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    )
    
  • Expected Peak (

    
    ): 
    
    
    
  • Fragment Pattern: Loss of propyl amine or methyl-piperidine fragment may be observed at higher collision energies.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology.

  • Van de Waterbeemd, H., et al. (1998). "Property-Based Design: Optimization of Drug Absorption and Pharmacokinetics." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "1-Methyl-4-(piperidin-4-yl)piperazine derivatives and related urea scaffolds." National Center for Biotechnology Information.

  • TCI Chemicals. (2023).[2] "4-Amino-1-methylpiperidine: Safety and Handling." Technical Data Sheet.

Sources

Exploratory

Beyond the Linker: The Pharmacological Versatility of 1-Methylpiperidin-4-yl Urea Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The "Privileged" Scaffold In modern medicinal chemistry, the convergence of solub...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, the convergence of solubility and binding affinity often necessitates the fusion of distinct pharmacophores. The 1-methylpiperidin-4-yl urea motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

This guide dissects the utility of this scaffold, moving beyond simple structural description to the functional causality of its design. The urea linkage provides a rigid, directional hydrogen-bonding array (Donor-Acceptor-Donor), while the 1-methylpiperidin-4-yl moiety confers critical physicochemical properties:

  • Basicity (pKa ~10): Enhances water solubility and lysosomal trapping.

  • Metabolic Stability: The N-methyl group blocks rapid deamination compared to primary amines.

  • Vectorization: It orients the urea warhead into deep hydrophobic pockets (e.g., kinase back-clefts).

Medicinal Chemistry Rationale

The Urea Bridge as a Binding Anchor

The urea functionality (-NH-CO-NH-) is thermodynamically stable and acts as a dual hydrogen bond donor. In kinase inhibitors, this motif frequently binds to the Glu-Lys salt bridge in the


C-helix or the DFG-Asp  backbone, locking the enzyme in an inactive conformation (Type II inhibition).
The Piperidine Solubilizing Tail

Replacing hydrophobic aryl groups with a 1-methylpiperidin-4-yl group is a standard "solubility fix" in lead optimization.

  • Solubility: The protonated tertiary amine significantly lowers LogD.

  • hERG Liability: A common risk with basic piperidines is hERG channel inhibition (QT prolongation). However, coupling the piperidine to a urea often mitigates this by altering the dipole moment and reducing the basicity of the urea-attached nitrogen, although the distal N-methyl remains basic.

Therapeutic Case Studies

Case Study I: Kinase Inhibition (Oncology)

Target: VEGFR / PDGFR / CSF1R

In the development of multi-target kinase inhibitors, the 1-methylpiperidin-4-yl urea motif is often deployed to access the solvent-exposed region of the ATP-binding pocket.

Comparative SAR Data: Antiproliferative Activity (MCF7 Cell Line) Data derived from structure-activity relationship trends in urea-based kinase inhibitors [1].

Compound VariantR-Group (Distal)R-Group (Proximal)IC50 (

M)
Solubility
Control PhenylPhenyl> 50Low
Analog A Phenyl4-pyridyl12.5Moderate
Target Motif 1-methylpiperidin-4-yl 4-(trifluoro)phenyl < 3.0 High

Insight: The introduction of the 1-methylpiperidin-4-yl group not only improved solubility but significantly enhanced potency, likely by forming an additional salt bridge with surface aspartate or glutamate residues.

Case Study II: Soluble Epoxide Hydrolase (sEH) Inhibition

Target: sEH (Cardiovascular/Inflammation)

While N-acyl piperidines (like in TPPU ) are common in sEH inhibitors to reduce basicity, the N-methyl variants are explored for CNS penetration. The urea binds the catalytic Aspartate (Asp335 in human sEH), while the piperidine occupies the large hydrophobic pocket, mimicking the epoxide substrate [2].

Mechanism of Action & Signaling Pathways[1]

The following diagram illustrates the dual-pathway intervention often targeted by these derivatives: stabilizing anti-inflammatory EETs (via sEH inhibition) or blocking proliferation (via Kinase inhibition).

SignalingPathways cluster_inflammation Inflammatory Pathway (sEH Target) cluster_oncology Proliferation Pathway (Kinase Target) Arachidonic Arachidonic Acid CYP450 CYP450 Epoxygenases Arachidonic->CYP450 EETs EETs (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (Target) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs GF Growth Factor RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) GF->RTK RasRaf Ras/Raf/MEK RTK->RasRaf Proliferation Cell Proliferation RasRaf->Proliferation Inhibitor 1-Methylpiperidin-4-yl Urea Derivative Inhibitor->sEH Inhibits Inhibitor->RTK Inhibits (Type II)

Figure 1: Dual pharmacological intervention points. The urea derivative can be tuned to target sEH (left) or RTKs (right) depending on the aryl-co-substituent.

Synthetic Methodologies

The synthesis of these derivatives generally follows two robust pathways. The choice depends on the stability of the co-reactant and the availability of reagents.

Pathway A: The Isocyanate Route (Standard)

Best for: Reactions where the aryl isocyanate is commercially available.

Pathway B: The Carbamate Route (Safety/Stability)

Best for: Avoiding the handling of toxic, unstable isocyanates; allows for "one-pot" urea formation using activated carbamates.

SynthesisRoutes Amine 1-Methylpiperidin-4-amine ReactionA Method A: DCM/THF, 0°C -> RT Amine->ReactionA ReactionB Method B: DMSO/DIPEA, 60-80°C Amine->ReactionB Isocyanate Aryl Isocyanate (R-N=C=O) Isocyanate->ReactionA Carbamate Phenyl Carbamate (R-NH-CO-OPh) Carbamate->ReactionB Product 1-Methylpiperidin-4-yl Urea Derivative ReactionA->Product ReactionB->Product

Figure 2: Convergent synthetic strategies. Method A is kinetically faster; Method B is thermodynamically controlled and safer.

Detailed Experimental Protocol

Objective: Synthesis of 1-(4-chlorophenyl)-3-(1-methylpiperidin-4-yl)urea via the Isocyanate Method. Rationale: This protocol ensures high purity by precipitating the urea product, removing the need for chromatography in early stages.

Materials
  • 1-Methylpiperidin-4-amine (1.0 eq)

  • 4-Chlorophenyl isocyanate (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Diethyl ether (for washing)

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon. Add 1-methylpiperidin-4-amine (114 mg, 1.0 mmol) dissolved in anhydrous DCM (5 mL).

  • Addition: Cool the RBF to 0°C using an ice bath. Add 4-chlorophenyl isocyanate (153 mg, 1.0 mmol) dropwise over 5 minutes. Causality: Cooling prevents uncontrolled exotherms and minimizes side reactions (biuret formation).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Work-up (Self-Validating Step): The product typically precipitates out of the DCM solution as a white solid.

    • If solid forms: Filter the precipitate under vacuum.

    • If no solid: Concentrate the solvent to ~1 mL and add cold diethyl ether (10 mL) to induce crystallization.

  • Purification: Wash the filter cake with cold diethyl ether (3 x 5 mL) to remove unreacted isocyanate.

  • Validation: Dry under high vacuum. Confirm structure via 1H-NMR (DMSO-d6).

    • Diagnostic Peak: Look for the urea protons (singlets) around

      
       8.5 ppm and 
      
      
      
      6.0 ppm, and the piperidine N-methyl singlet at
      
      
      2.2 ppm.

References

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Source: PubMed Central (PMC). PMC8968923. Context: Demonstrates the superior antiproliferative activity of 1-methylpiperidin-4-yl derivatives in kinase inhibition.

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase. Source: Journal of Medicinal Chemistry (2010).[1][2] Context: foundational text on piperidinyl-urea SAR for sEH inhibition (TPPU analogs).[3]

  • Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2009).[1] Context: Discusses the use of this scaffold to reduce hERG liability in GPCR antagonists.

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation. Source: PubMed Central (PMC). Context: Detailed SAR of urea derivatives in pancreatic cancer therapy.

Sources

Foundational

A-Z Guide to Bioactivity Profiling and Target Identification for Novel Chemical Entities: A Case Study of 1-(1-Methylpiperidin-4-yl)-3-propylurea (PMPU)

Abstract The journey from a novel chemical entity (NCE) to a validated drug candidate is a complex, multi-stage process demanding a systematic and rigorous scientific approach. This whitepaper provides an in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey from a novel chemical entity (NCE) to a validated drug candidate is a complex, multi-stage process demanding a systematic and rigorous scientific approach. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on elucidating the bioactivity profile and identifying the molecular target(s) of a novel compound. We use the hypothetical NCE, 1-(1-Methylpiperidin-4-yl)-3-propylurea (hereafter referred to as PMPU), as a case study to illustrate a comprehensive, field-proven workflow. This guide emphasizes the causality behind experimental choices, the integration of computational and experimental techniques, and the imperative of self-validating protocols to ensure scientific integrity and accelerate the drug discovery pipeline.

Introduction: De-Orphaning a Novel Chemical Entity

The discovery of a new molecule with therapeutic potential is both an opportunity and a significant challenge. While its structure is known, its biological function—its bioactivity and molecular target—is not. This process, often called target de-orphaning or deconvolution, is a critical bottleneck in drug discovery.[1] Our subject, PMPU, contains a urea moiety and a methylpiperidine group. Urea-containing compounds are prevalent in medicinal chemistry, known for their ability to form stable hydrogen bonds with protein targets, and are found in a wide array of approved drugs.[2][3][4][5] The piperidine ring is a common scaffold in centrally active drugs, suggesting potential neurological applications.[6]

This guide outlines a strategic, multi-pronged approach to systematically characterize PMPU, moving from broad phenotypic observations to precise molecular target identification and validation.

Phase I: Phenotypic Screening to Uncover Bioactivity

Before seeking a specific target, we must first understand what the compound does. Phenotypic screening is a powerful, target-agnostic strategy that identifies molecules based on their ability to produce a desired change in a cell or organism.[7][8][9][10] This approach is particularly valuable for NCEs as it does not require prior knowledge of a specific molecular target.[7]

Rationale and Experimental Design

The initial goal is to cast a wide net to detect any significant biological activity. A panel of diverse human cell lines (e.g., cancer lines from different tissues like MCF-7 (breast), A549 (lung), and a normal fibroblast line like IMR-90 for cytotoxicity comparison) is selected.

Key Experimental Protocol: High-Content Imaging (HCI) for Morphological Profiling

High-content screening provides a rich, multi-parameter view of cellular responses.[11]

  • Cell Plating: Seed selected cell lines into 384-well, optically clear-bottom plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of PMPU (e.g., from 100 µM down to 1 nM) for 24 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like Staurosporine).

  • Staining: After incubation, fix the cells and stain them with a cocktail of fluorescent dyes. A typical combination includes:

    • Hoechst 33342: Stains the nucleus, allowing for cell counting and nuclear morphology analysis.

    • Phalloidin-AlexaFluor 488: Stains F-actin, revealing cytoskeletal structure and cell shape.

    • MitoTracker Red CMXRos: Stains mitochondria, indicating mitochondrial mass and health.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Data Analysis: Use image analysis software to quantify dozens of features per cell, such as nuclear size, cell area, mitochondrial intensity, and cytoskeletal texture.[11]

Data Presentation and Interpretation

The quantitative output from these assays allows for the generation of a bioactivity profile.

Table 1: Hypothetical Bioactivity Profile of PMPU across a Cancer Cell Line Panel

Cell LineTissue of OriginPMPU IC50 (µM)Observed Phenotype
A549Lung Cancer5.2Cell cycle arrest at G2/M phase
HCT116Colon Cancer7.8Apoptotic blebbing, condensed nuclei
U-87 MGGlioblastoma> 100No significant effect
IMR-90Normal Fibroblast> 100No significant effect

The hypothetical data suggest PMPU has selective cytotoxic/cytostatic effects on specific cancer cell lines while sparing normal cells, a highly desirable characteristic for a potential therapeutic. The observed phenotype (e.g., cell cycle arrest) provides the first crucial clue to its mechanism of action.

G cluster_0 Phase 1: Phenotypic Screening NCE Novel Compound (PMPU) Assay High-Content Cellular Assay (Multi-parameter imaging) NCE->Assay Data Quantitative Data Analysis (IC50, Morphological Profiling) Assay->Data Phenotype Identified Bioactivity (e.g., Selective Cytotoxicity) Data->Phenotype

Caption: Workflow for initial bioactivity discovery via phenotypic screening.

Phase II: Target Deconvolution Strategies

With a confirmed phenotype, the next step is to identify the molecular target(s) responsible for this effect. A multi-pronged approach combining computational and experimental methods is most effective.[1]

In Silico Target Prediction

Computational methods offer a rapid, cost-effective way to generate initial hypotheses.[12][13] These tools compare the structure of PMPU to databases of compounds with known targets.[14]

  • Methodology: Utilize platforms like SwissTargetPrediction, SEA, or SuperPred.[15] These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures may bind to similar proteins.

  • Rationale: This step helps prioritize experimental efforts by creating a manageable list of putative targets. For PMPU, these tools might predict targets such as kinases, GPCRs, or enzymes involved in cell cycle regulation, based on its structural motifs.

Experimental Target Identification: Affinity-Based Proteomics

Affinity chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful and widely used method to physically isolate a drug's binding partners from a complex cellular mixture.[16][17][18]

Core Protocol: Affinity Chromatography-Mass Spectrometry

This protocol requires synthesizing a derivative of PMPU that can be immobilized without losing its bioactivity.

  • Probe Synthesis: Synthesize an analog of PMPU with a linker arm (e.g., a short PEG chain) terminating in a reactive group or a biotin tag. It is critical to test this new probe to ensure it retains the bioactivity of the parent compound.

  • Immobilization: Covalently attach the PMPU probe to a solid support, such as NHS-activated sepharose beads or streptavidin beads if using a biotin tag.[16][19]

  • Lysate Incubation: Prepare a native protein lysate from the sensitive cell line (e.g., A549). Incubate the lysate with the PMPU-beads.

  • Competitive Elution (Self-Validation): To distinguish specific binders from non-specific ones, perform a parallel incubation where the lysate is pre-treated with a high concentration of free, unmodified PMPU. This "competitor" will occupy the binding sites on the true target proteins, preventing them from binding to the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the primary experiment but absent or significantly reduced in the competitor lane. Identify these proteins using LC-MS/MS.[18]

G cluster_1 Phase 2: Affinity-Based Target ID Probe Synthesize & Immobilize PMPU-Biotin Probe Lysate Incubate with Cell Lysate Probe->Lysate Wash Wash Non-Specific Proteins Lysate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Identification Elute->MS Hits List of Putative Target Proteins MS->Hits

Caption: Workflow for affinity chromatography-mass spectrometry.

Phase III: Target Validation and Mechanism of Action

Identifying a list of protein "hits" is not the end point. Rigorous validation is required to confirm that a specific protein is the true biological target responsible for the observed phenotype.[20]

Confirming Direct Target Engagement in Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its target within the complex environment of an intact cell.[21][22] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[22][23]

Key Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact A549 cells with either PMPU or a vehicle control (DMSO) for 1 hour to allow compound uptake.[21]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[21]

  • Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.[21]

  • Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of the putative target protein (identified from Phase II) remaining in the soluble fraction at each temperature point using Western Blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the PMPU-treated samples confirms direct target engagement.[24]

Genetic Validation

The most definitive way to validate a target is to show that its removal eliminates the drug's effect.

  • Methodology: Use siRNA or CRISPR-Cas9 to knock down or knock out the gene encoding the putative target protein in the sensitive A549 cells.

  • Validation Logic: Re-run the cell viability/proliferation assay. If the knockdown/knockout cells are now resistant to PMPU treatment compared to control cells, it provides strong evidence that the protein is the functionally relevant target.

Pathway Analysis

Once the target is validated, the final step is to understand its role in the broader biological context.

  • Methodology: Treat A549 cells with PMPU at its IC50 concentration. Perform RNA-sequencing (RNA-Seq) or quantitative proteomics to analyze global changes in gene or protein expression.

  • Interpretation: Use bioinformatics tools (e.g., GO, KEGG) to identify the signaling pathways that are significantly altered by the drug treatment.[1] This connects the specific molecular target to the observed cellular phenotype (e.g., cell cycle arrest).

G PMPU PMPU Target Validated Target (e.g., Kinase X) PMPU->Target Inhibition Downstream1 Substrate Y (Phosphorylation) Target->Downstream1 Blocks Downstream2 Transcription Factor Z Downstream1->Downstream2 Phenotype G2/M Arrest & Apoptosis Downstream2->Phenotype

Caption: Hypothetical signaling pathway for PMPU's mechanism of action.

Conclusion

The systematic workflow detailed in this guide—progressing from broad phenotypic screening to specific, multi-faceted target validation—provides a robust framework for characterizing novel chemical entities like 1-(1-Methylpiperidin-4-yl)-3-propylurea. By integrating computational predictions with rigorous experimental techniques such as affinity proteomics and CETSA, and confirming findings with genetic approaches, researchers can confidently identify a compound's mechanism of action. This logical, evidence-based progression is essential for building a compelling data package for a new drug candidate, ultimately de-risking and accelerating its path to clinical development.

References

  • Antolin, A. A., Workman, P., & Al-Lazikani, B. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Bantscheff, M., & Drewes, G. (2012). Target identification of small molecules: an overview of the current applications in drug discovery. Chemical Biology & Drug Design. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Charnwood Discovery. [Link]

  • Koutsoukas, A., et al. (2011). From in silico target prediction to multi-target drug design: current databases, methods and applications. Journal of Proteomics. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Daina, A., & Zoete, V. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. [Link]

  • Sci-Hub. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Sci-Hub. [Link]

  • Wang, Y., et al. (2012). A survey of across-target bioactivity results of small molecules in PubChem. Journal of Chemical Information and Modeling. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Chemspace. (2024). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

  • Swinney, D. C. (2013). The Resurrection of Phenotypic Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Seashore-Ludlow, B., et al. (2013). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening. [Link]

  • ResearchGate. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Wikipedia. [Link]

  • ACS Publications. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. [Link]

  • ACS Publications. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PubMed Central. [Link]

  • bioRxiv. (2022). Morphological Subprofile Analysis for Bioactivity Annotation of Small Molecules. bioRxiv. [Link]

  • CETSA. (n.d.). CETSA. cetsa.org. [Link]

  • MDPI. (2021). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules. [Link]

  • National Center for Biotechnology Information. (2019). Small molecule target identification using photo-affinity chromatography. PubMed Central. [Link]

Sources

Exploratory

Topic: Physicochemical Characteristics and Stability Data of 1-(1-Methylpiperidin-4-yl)-3-propylurea

An In-depth Technical Guide for Drug Development Professionals A Framework for the Characterization of a Novel Urea-Piperidine Compound Foreword: The compound 1-(1-Methylpiperidin-4-yl)-3-propylurea represents a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

A Framework for the Characterization of a Novel Urea-Piperidine Compound

Foreword: The compound 1-(1-Methylpiperidin-4-yl)-3-propylurea represents a molecule of interest within contemporary drug discovery, combining a substituted urea moiety, known for its hydrogen bonding capacity, with a piperidine scaffold, a common feature in centrally active agents. As of this writing, detailed public data on this specific molecule is scarce. Therefore, this guide is structured to serve as a comprehensive framework for researchers. It outlines the critical physicochemical and stability assessments required for such a compound, drawing upon established chemical principles and data from structurally related molecules. The methodologies described herein are designed to build a robust data package for regulatory submission and further development.

Part 1: Chemical Identity and Core Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of drug development. These parameters govern everything from its absorption and distribution to its formulation and shelf-life.

Molecular Structure and Identity

The initial step is the unambiguous confirmation of the molecule's identity.

  • Chemical Name: 1-(1-Methylpiperidin-4-yl)-3-propylurea

  • Molecular Formula: C₁₀H₂₁N₃O

  • Molecular Weight: 199.29 g/mol

  • CAS Number: Not broadly available in public databases as of the date of this guide.

Caption: Chemical Structure of 1-(1-Methylpiperidin-4-yl)-3-propylurea.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties that must be experimentally determined. The "Expected Value/Significance" column provides context based on the molecule's structural motifs.

PropertyTest MethodExpected Value / Significance
Appearance Visual InspectionExpected to be a white to off-white crystalline solid, typical for small molecule ureas.
Melting Point Differential Scanning Calorimetry (DSC)Expected to have a sharp melting point, indicative of purity. The urea group's H-bonding capacity suggests a relatively high melting point for its molecular weight.
Aqueous Solubility HPLC-UV from saturated solutionsThe basic piperidine nitrogen will be protonated at physiological pH, likely enhancing solubility. However, the overall molecule has significant non-polar character. Solubility is expected to be pH-dependent.
Solubility in Organic Solvents Gravimetric or HPLC-UVExpected to be soluble in polar organic solvents like DMSO and Dimethylformamide.
Dissociation Constant (pKa) Potentiometric TitrationThe tertiary amine of the N-methylpiperidine ring is the primary basic center. Its pKa is expected to be in the range of 9.0 - 10.5, similar to other N-alkyl piperidines.[1] This is critical for predicting its charge state in vivo.
LogP (Octanol/Water Partition Coefficient) Shake-flask or HPLC methodThe value is predicted to be moderately lipophilic, balancing the polar urea and amine groups with the alkyl and piperidine ring structures. A predicted XlogP can be computationally generated as a starting point.[2][3]

Part 2: Stability Profile and Degradation Pathway Analysis

Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH to ensure a product's safety and efficacy over its shelf life.[4] A forced degradation study is the cornerstone of this effort, providing insight into potential degradation products and helping to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. The goal is to identify likely degradation products that could appear under normal storage conditions over time.

Key Stress Conditions:

  • Acidic Hydrolysis: The urea linkage is susceptible to hydrolysis under strong acidic conditions, which could cleave the molecule into 1-methyl-4-aminopiperidine and propyl isocyanate (which would further react).

  • Basic Hydrolysis: Similarly, strong basic conditions can promote hydrolysis of the urea group.

  • Oxidation: The tertiary amine on the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide.[5] This is a common metabolic and degradation pathway for such moieties.

  • Photostability: The molecule lacks major chromophores, suggesting it may have good photostability, but this must be confirmed experimentally according to ICH Q1B guidelines.

  • Thermal Degradation: High temperatures are used to assess the molecule's thermal robustness.

Caption: Potential degradation pathways for the title compound under stress conditions.

Part 3: Experimental Methodologies

The integrity of any characterization study rests on the quality and validation of its analytical methods. The protocols below are provided as robust starting points for laboratory investigation.

Protocol: Purity and Stability Analysis by HPLC-UV

Rationale: A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the workhorse for purity assessment and stability studies. Its ability to separate the parent compound from impurities and degradation products makes it a quintessential stability-indicating method.

Step-by-Step Protocol:

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase, e.g., 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (Urea end-group absorption). A DAD is recommended to assess peak purity and identify optimal wavelengths for potential degradants.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.

Protocol: Forced Degradation Study Workflow

Rationale: This workflow systematically evaluates the compound's intrinsic stability. It is designed to generate a low level of degradation (5-20%) to ensure that secondary degradation is minimized.

Caption: Workflow for a comprehensive forced degradation study.

Execution Steps:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(1-Methylpiperidin-4-yl)-3-propylurea.

  • Stress Application:

    • Acid/Base: Dilute the stock 1:1 with 0.2 M HCl or 0.2 M NaOH to get a final acid/base concentration of 0.1 M. Place in a water bath at 60 °C. Pull timepoints at 2, 4, 8, and 24 hours.

    • Oxidation: Dilute the stock 1:1 with 6% H₂O₂. Keep at room temperature. Pull timepoints as above.

    • Thermal: Store the solid powder in an oven at 80 °C.

    • Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Quenching & Analysis:

    • For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

    • Dilute all samples to the target concentration for HPLC analysis.

    • Analyze using the validated stability-indicating HPLC method. Mass spectrometry (LC-MS) should be coupled to the system to obtain mass information on any observed degradation peaks, which is crucial for structural elucidation.[5]

References

  • ResearchGate. (n.d.). Degradation pathway of drug. [Online] Available at: [Link]

  • PubChem. (n.d.). 1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea;nitrate. [Online] Available at: [Link]

  • PubChem. (n.d.). 1-[(4-Fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea;2-hydroxy-2-phenylacetic acid. [Online] Available at: [Link]

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Online] Available at: [Link]

  • PubChemLite. (n.d.). 1-methyl-n-(1-methylpiperidin-4-yl)piperidin-4-amine. [Online] Available at: [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Online] Available at: [Link]

  • PubMed. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. [Online] Available at: [Link]

  • Bio-pharma. (2025). UREA TESTING METHODS. [Online] Available at: [Link]

  • MDPI. (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. [Online] Available at: [Link]

  • CSBSJU. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Online] Available at: [Link]

  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Online] Available at: [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Online] Available at: [Link]

  • Egyptian Drug Authority. (2024). Guidance for File Content of Stability study dossier. [Online] Available at: [Link]

  • CABI Digital Library. (n.d.). Preparation and application of molecularly imprinted polymer for the detection of sulfonylurea herbicides. [Online] Available at: [Link]

  • MDPI. (2025). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. [Online] Available at: [Link]

  • CAS Common Chemistry. (n.d.). N-Ethyl-N′-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]urea. [Online] Available at: [Link]

  • PubChemLite. (n.d.). 1-[3-[4-[(4-fluorophenyl)methyl]-1-piperidyl]propyl]-1-phenyl-3-(p-tolyl)urea. [Online] Available at: [Link]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Online] Available at: [Link]

  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Online] Available at: [Link]

  • RSC Publishing. (2021). Synthesis, characterization, and evaluation of selective molecularly imprinted polymers for the fast determination of synthetic cathinones. [Online] Available at: [Link]

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Online] Available at: [Link]

Sources

Foundational

History and development of 1-(1-Methylpiperidin-4-yl)-3-propylurea as a research tool

An In-Depth Technical Guide to the 1-(Piperidin-4-yl)-3-Alkylurea Scaffold as a Versatile Research Tool Executive Summary The 1-(piperidin-4-yl)-3-alkylurea moiety is a prominent scaffold in contemporary medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1-(Piperidin-4-yl)-3-Alkylurea Scaffold as a Versatile Research Tool

Executive Summary

The 1-(piperidin-4-yl)-3-alkylurea moiety is a prominent scaffold in contemporary medicinal chemistry and drug discovery. While the specific compound 1-(1-Methylpiperidin-4-yl)-3-propylurea serves as a representative model for this guide, its broader structural class has been instrumental in the development of potent and selective modulators for various biological targets. This document provides a comprehensive overview of the history, synthesis, mechanism of action, and application of this chemical scaffold as a research tool. We delve into the rationale behind its use in targeting enzymes such as soluble epoxide hydrolase (sEH), provide detailed experimental protocols for its characterization, and discuss the critical interpretation of resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical structure in their work.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, certain chemical structures, often termed "privileged scaffolds," appear repeatedly in molecules designed to interact with a wide range of biological targets. The 1-(piperidin-4-yl)-3-alkylurea framework is one such scaffold. Its utility stems from a combination of favorable properties:

  • Structural Rigidity and Flexibility: The piperidine ring provides a semi-rigid anchor that can be readily functionalized, while the urea linkage offers hydrogen bonding capabilities crucial for target engagement.

  • Synthetic Tractability: As will be detailed, these compounds are generally straightforward to synthesize, allowing for the rapid generation of diverse chemical libraries for screening.

  • Favorable Physicochemical Properties: The scaffold can be modified to tune solubility, lipophilicity, and metabolic stability, which are critical parameters for developing effective research tools and potential therapeutics.

This guide will use 1-(1-Methylpiperidin-4-yl)-3-propylurea as a focal point to explore the broader class of related compounds and their development into valuable research tools.

Synthesis and Characterization

The synthesis of 1-(1-Methylpiperidin-4-yl)-3-propylurea is representative of the general synthesis for N,N'-disubstituted ureas. The most common and efficient method involves the reaction of a primary amine with an isocyanate.

General Synthesis Protocol

A straightforward and high-yielding synthesis can be achieved via the following steps:[1][2][3]

  • Reactant Preparation: Dissolve 4-amino-1-methylpiperidine (the amine) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophilic Addition: Add propyl isocyanate dropwise to the stirred solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, 1-(1-Methylpiperidin-4-yl)-3-propylurea.

G cluster_synthesis Synthesis Workflow amine 4-amino-1-methylpiperidine in Anhydrous DCM reaction_vessel Reaction Mixture (Stirring, RT, 2-4h) amine->reaction_vessel isocyanate Propyl Isocyanate isocyanate->reaction_vessel tlc TLC Monitoring reaction_vessel->tlc Periodically workup Solvent Evaporation reaction_vessel->workup Upon Completion purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: 1-(1-Methylpiperidin-4-yl)-3-propylurea purification->product

Caption: General workflow for the synthesis of 1-(1-Methylpiperidin-4-yl)-3-propylurea.

History and Development of Piperidinyl Ureas as Research Tools

The development of piperidinyl ureas as research tools is not linked to a single discovery but rather an evolution of their application across different therapeutic targets. Initially explored for their general pharmacophoric properties, their utility became highly specific as researchers targeted enzymes where a urea or carbamate moiety could act as a potent inhibitor.

A prime example is the development of inhibitors for soluble epoxide hydrolase (sEH) . sEH is a key enzyme in the metabolism of fatty acids, responsible for converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts (DHETs).[4] Inhibition of sEH raises EET levels, producing beneficial anti-inflammatory and antihypertensive effects.

Researchers discovered that 1,3-disubstituted ureas possessing a piperidyl moiety were highly effective sEH inhibitors.[5] The urea group forms critical hydrogen bonds within the enzyme's active site, while the piperidine ring and its substituents could be modified to enhance potency, selectivity, and pharmacokinetic properties.[4][5] For instance, compounds like 1-(1-acylpiperidin-4-yl)-3-arylureas demonstrated significant improvements in oral bioavailability and in vivo efficacy in models of inflammatory pain and hypertension compared to earlier adamantyl-based inhibitors.[5]

Similarly, the urea and carbamate functionalities are central to inhibitors of fatty acid amide hydrolase (FAAH) , the primary enzyme for the degradation of the endocannabinoid anandamide.[6][7] While the widely-known FAAH inhibitor URB597 is an O-aryl-carbamate, its mechanism of irreversible carbamylation of the catalytic serine residue is conceptually similar to how some urea-based inhibitors function.[7][8] This covalent modification renders the enzyme inactive, leading to an accumulation of anandamide and subsequent activation of cannabinoid receptors.[9]

Mechanism of Action: A Focus on Enzyme Inhibition

The primary mechanism by which piperidinyl ureas act as research tools is through competitive, and sometimes covalent, inhibition of enzymatic activity. Using sEH as a model system, we can illustrate this process.

The active site of sEH contains a catalytic triad. The urea moiety of the inhibitor is positioned to interact with key residues in this site. This binding prevents the natural substrate (EETs) from accessing the active site, thereby halting its hydrolysis to DHETs.

G cluster_pathway sEH Signaling Pathway and Inhibition AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Vasodilation, Anti-inflammation EETs->Effects DHETs DHETs (Less Active) sEH->DHETs Inhibitor Piperidinyl Urea Inhibitor Inhibitor->sEH Inhibition

Caption: Inhibition of the soluble epoxide hydrolase (sEH) pathway by a piperidinyl urea compound.

Application as a Research Tool: Methodological Guide

To characterize a novel compound from this class, a series of well-controlled experiments are necessary. Below is a standard protocol for an in vitro enzyme inhibition assay.

Protocol: In Vitro sEH Inhibition Assay

This protocol aims to determine the concentration of the test compound (e.g., 1-(1-Methylpiperidin-4-yl)-3-propylurea) required to inhibit 50% of the sEH enzyme activity (the IC₅₀ value).

Materials:

  • Recombinant human sEH enzyme

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Substrate: cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or similar fluorescent substrate

  • Test compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., AUDA)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Also prepare dilutions of the positive control.

  • Reaction Setup: In each well of the 96-well plate, add:

    • 20 µL of assay buffer (for total activity wells) OR 20 µL of diluted test compound/positive control.

    • 160 µL of recombinant sEH enzyme diluted in assay buffer.

    • Include "no enzyme" controls and "vehicle (DMSO)" controls.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the fluorescent substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 330/465 nm) every minute for 30 minutes. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the data: Set the average velocity of the "vehicle control" wells to 100% activity and the "no enzyme" wells to 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Summarize the results in a clear, tabular format.

CompoundTargetIC₅₀ (nM) [Hypothetical]
1-(1-Methylpiperidin-4-yl)-3-propylureasEH85.2
Positive Control (AUDA)sEH5.1

Trustworthiness and Data Interpretation

A robust experimental design is crucial for generating trustworthy data.

  • Self-Validating Systems: The inclusion of a potent, well-characterized positive control (like AUDA for sEH) is essential. If the positive control does not yield its expected IC₅₀ value, the assay results for the test compound are considered invalid. Vehicle controls (DMSO) are critical to ensure the solvent does not interfere with the assay.

  • Beyond the IC₅₀: An IC₅₀ value only indicates potency. It does not confirm selectivity. To establish a compound as a useful research tool, it must be tested against related enzymes (e.g., other hydrolases) in counter-screening assays. A highly selective tool will have a significantly greater IC₅₀ value for off-targets.

  • Off-Target Effects: Researchers should be aware of potential off-target effects. While the primary mechanism may be enzyme inhibition, high concentrations of the compound could interact with other receptors or ion channels.[10] Some studies on FAAH inhibitors like URB597 have revealed FAAH-independent and CB1-receptor-independent effects, highlighting the importance of thorough pharmacological characterization.[10]

Conclusion and Future Directions

The 1-(piperidin-4-yl)-3-alkylurea scaffold represents a powerful and versatile platform in chemical biology and drug discovery. Its synthetic accessibility and tunable properties have enabled the development of potent inhibitors for critical enzymes like sEH. As a research tool, compounds based on this scaffold allow for the precise interrogation of biological pathways, such as those involved in inflammation and blood pressure regulation.

Future development will likely focus on:

  • Improving Selectivity: Fine-tuning the scaffold to create inhibitors with even greater selectivity for their intended target over related enzymes.

  • Developing Covalent Probes: Designing urea-based compounds that can form irreversible covalent bonds with their target, allowing for activity-based protein profiling and target identification studies.

  • Expanding the Target Space: Screening libraries of piperidinyl ureas against a wider range of enzymes and receptors to uncover novel biological activities.

By understanding the history, synthesis, and appropriate application of this scaffold, researchers can continue to develop sophisticated chemical tools to unravel complex biological processes and pave the way for new therapeutic strategies.

References

  • Blais, V., et al. (2012). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. PLoS ONE. [Link]

  • Wikipedia. EX-597. Wikipedia. [Link]

  • Gobbi, G., et al. (2006). Antidepressant-like Activity of the Fatty Acid Amide Hydrolase Inhibitor URB597 in a Rat Model of Chronic Mild Stress. eScholarship, University of California. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. URB597 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Taylor & Francis Online. URB597 – Knowledge and References. Taylor & Francis Online. [Link]

  • Gobbi, G., et al. (2005). Antidepressant-like activity and modulation of brain monoaminergic transmission by blockade of anandamide hydrolysis. Proceedings of the National Academy of Sciences. [Link]

  • Johnson, D. S., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Bertini, S., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling. [Link]

  • Conti, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Silvestri, C., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. [Link]

  • Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry. [Link]

  • Reddy, T. S., et al. (2016). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of ChemTech Research. [Link]

  • Conti, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Tsai, H. J., et al. (2010). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Akhtar, M. S., et al. (2010). Synthesis of Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) Piperidine Sulfonamides as Anticonvulsant Agents. ResearchGate. [Link]

  • Scripps Research Institute. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Scripps Research. [Link]

  • Dosen-Micovic, L., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Dahlhaus, H., et al. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm. [Link]

  • Labjar, H., et al. (2016). QSAR study of 1-(3, 3-diphenylpropyl)-piperidinyl amides and ureas using genetic algorithms and artificial neural networks. ResearchGate. [Link]

  • Chaturvedi, V., et al. (2024). Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. Journal of Medicinal Chemistry. [Link]

  • Al-Majid, A. M., et al. (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. MDPI. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]

Sources

Exploratory

Technical Guide: Metabolic Stability Assessment of 1-(1-Methylpiperidin-4-yl)-3-propylurea in Liver Microsomes

Executive Summary 1-(1-Methylpiperidin-4-yl)-3-propylurea (referred to herein as MPU ) represents a structural core common to a class of urea-based soluble epoxide hydrolase (sEH) inhibitors. While the urea pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Methylpiperidin-4-yl)-3-propylurea (referred to herein as MPU ) represents a structural core common to a class of urea-based soluble epoxide hydrolase (sEH) inhibitors. While the urea pharmacophore offers robust chemical stability, the flanking alkyl and piperidinyl moieties introduce susceptibility to oxidative metabolism.

This guide details the technical workflow for assessing the metabolic stability of MPU in liver microsomes. It moves beyond standard operating procedures to explain the why—focusing on the specific metabolic liabilities of the N-methylpiperidine motif and the kinetic derivation of intrinsic clearance (


).

Structural Analysis & Metabolic Liability Prediction[1]

Before initiating wet-lab experiments, a structural dissection is required to anticipate mass shifts in LC-MS analysis. MPU (


, MW: 199.29 Da) contains three distinct zones of metabolic vulnerability.
The "Soft Spots"
  • Tertiary Amine (N-Methylpiperidine): The most significant liability. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily catalyze N-dealkylation via an initial

    
    -carbon oxidation (carbinolamine intermediate), leading to the loss of the methyl group (N-demethylation).
    
  • Propyl Side Chain: Subject to

    
     or 
    
    
    
    hydroxylation, primarily driven by CYP2E1 or CYP2C subfamilies, though sterically less favorable than the amine oxidation.
  • Piperidine Ring: Susceptible to carbon oxidation (hydroxylation) or N-oxidation, though N-demethylation typically predominates.

Predicted Metabolic Pathway (DOT Visualization)

The following diagram illustrates the primary oxidative pathways anticipated for MPU during microsomal incubation.

MetabolicPathway Parent Parent: MPU [M+H]+ 200.3 M1 M1: N-desmethyl MPU [M+H]+ 186.3 (Major) Parent->M1 CYP-mediated N-demethylation (-CH3) M2 M2: Hydroxy-propyl MPU [M+H]+ 216.3 (Minor) Parent->M2 Aliphatic Hydroxylation (+O) M3 M3: Piperidine N-oxide [M+H]+ 216.3 Parent->M3 FMO/CYP N-oxidation (+O)

Figure 1: Predicted Phase I metabolic map for 1-(1-Methylpiperidin-4-yl)-3-propylurea showing primary mass transitions.

Experimental Protocol: Microsomal Stability Assay

This protocol uses a "substrate depletion" approach.[1] The objective is to measure the rate of disappearance of the parent compound to calculate


 and 

.[2]
Critical Reagents & Preparation
  • Test Compound (MPU): Prepare a 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System: Essential for CYP activity. (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

The Self-Validating Workflow

To ensure data integrity, this workflow includes specific controls to rule out chemical instability and non-specific binding.

Step-by-Step Procedure:

  • Master Mix Preparation:

    • Dilute microsomes to 0.625 mg/mL in Phosphate Buffer.

    • Spike MPU into the mixture to achieve a final concentration of 1.25 µM .

    • Why? We target a final assay concentration of 0.5 mg/mL protein and 1 µM compound.[3] Keeping substrate < 1 µM ensures we remain below

      
       (linear kinetics), validating the 
      
      
      
      equation.
  • Pre-Incubation:

    • Aliquot 40 µL of Master Mix into 96-well plate.

    • Incubate at 37°C for 10 minutes. This allows the compound to reach equilibrium with non-specific binding sites on the microsomal proteins.

  • Reaction Initiation:

    • Add 10 µL of 10 mM NADPH (pre-warmed) to start the reaction (Final Vol: 50 µL).

    • Negative Control: Add 10 µL of Buffer without NADPH to specific wells. (Rules out hydrolysis/chemical instability).

  • Sampling (Time Course):

    • At

      
       minutes, transfer 50 µL of reaction mixture into a new plate containing 150 µL of Quench Solution  (Ice-cold ACN + Internal Standard).
      
    • Critical: Immediate vortexing is required to denature enzymes and stop metabolism instantly.

  • Sample Processing:

    • Centrifuge quenched plates at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to LC-MS vials.

Workflow cluster_sampling Time Course Sampling Step1 Master Mix Prep (Microsomes + MPU) Step2 Pre-Incubation (37°C, 10 min) Step1->Step2 Step3 Initiation (+NADPH) Step2->Step3 T0 T=0 min Step3->T0 T60 T=60 min Step3->T60 Step4 Quench (ACN + Int. Std) T0->Step4 T60->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Figure 2: Step-by-step microsomal stability assay workflow.

Analytical Strategy (LC-MS/MS)

Detection requires a Triple Quadrupole MS operating in Multiple Reaction Monitoring (MRM) mode.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.[2]

  • Gradient: 5% B to 95% B over 2.5 minutes. (The polar N-methylpiperidine group makes MPU relatively hydrophilic; ensure retention is adequate to avoid ion suppression).

MS Transitions (Positive Mode ESI):

AnalytePrecursor Ion (Q1)Product Ion (Q3)Rationale
MPU (Parent) 200.3 114.1 Cleavage of urea-propyl bond (loss of propyl isocyanate equivalent)
MPU (Parent) 200.3 98.1 1-methylpiperidin-4-yl cation
Metabolite M1 186.3 100.1 Des-methyl piperidine fragment
Internal Std 271.1 155.1 Tolbutamide standard transition

Data Interpretation & Kinetic Parameters

Calculation of Intrinsic Clearance

Data is plotted as ln(% Parent Remaining) vs. Time . The slope (


) of the linear regression represents the elimination rate constant.

Key Equations:

  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    Simplified for standard conditions (0.5 mg/mL protein):
    
    
Classification of Stability

Based on human liver microsomes (HLM), MPU can be categorized as follows:

CLint (µL/min/mg)ClassificationInterpretation
< 12 Low ClearanceHigh metabolic stability; likely good oral bioavailability.
12 - 47 Moderate ClearanceModerate first-pass effect expected.
> 47 High ClearanceRapid metabolism; likely requires structural optimization (e.g., blocking the N-methyl site).
Troubleshooting Common Issues
  • Loss in -NADPH control: Indicates chemical instability (hydrolysis of urea) or non-specific binding to plasticware. Solution: Use glass inserts or low-binding plates.

  • Non-linear depletion: Substrate concentration may be

    
     or enzyme inactivation is occurring. Solution: Lower [MPU] to 0.5 µM.
    

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on chronic diseases. Annual Review of Pharmacology and Toxicology, 53, 37-58. Link

  • Liu, J.-Y., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea.[4] Frontiers in Pharmacology, 10, 439. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (2nd ed.). Elsevier. (Chapter 22: Metabolic Stability). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Hill, J. R. (2004). In silico methods for predicting drug metabolism. Current Opinion in Drug Discovery & Development, 7(1), 4-12.

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis of 1-(1-Methylpiperidin-4-yl)-3-propylurea

Executive Summary This guide details the optimized synthesis of 1-(1-Methylpiperidin-4-yl)-3-propylurea , a pharmacophore commonly found in GPCR ligands (e.g., muscarinic agonists) and soluble epoxide hydrolase (sEH) inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized synthesis of 1-(1-Methylpiperidin-4-yl)-3-propylurea , a pharmacophore commonly found in GPCR ligands (e.g., muscarinic agonists) and soluble epoxide hydrolase (sEH) inhibitors.

While urea formation is a fundamental transformation, the presence of the basic tertiary amine in the piperidine ring requires specific handling to prevent salt formation and ensure high yields. This protocol presents two validated pathways:

  • Method A (Direct Isocyanate Coupling): The most atom-efficient and rapid route, ideal for small-to-medium scale synthesis.

  • Method B (CDI-Mediated Activation): A safer, phosgene-free alternative that avoids handling volatile isocyanates, suitable for scale-up or safety-restricted environments.

Retrosynthetic Analysis

The target molecule is an unsymmetrical urea.[1][2][3][4] The most logical disconnection occurs at the urea carbonyl, revealing two primary building blocks: 1-methylpiperidin-4-amine and a propyl fragment activated as an isocyanate or coupled via a carbonyl equivalent.

Retrosynthesis Target Target: 1-(1-Methylpiperidin-4-yl)-3-propylurea Disconnect Disconnection Target->Disconnect Amine Synthon A: 1-Methylpiperidin-4-amine Disconnect->Amine Nucleophile Isocyanate Synthon B: Propyl Isocyanate Disconnect->Isocyanate Electrophile (Method A) CDI_Route Alt Synthon B: Propylamine + CDI Disconnect->CDI_Route Precursor (Method B)

Figure 1: Retrosynthetic breakdown showing the primary isocyanate route and the alternative CDI activation strategy.

Materials and Reagents

ReagentCAS No.Equiv.[5][6][7][8]Role
1-Methylpiperidin-4-amine 41838-46-41.0Nucleophile (Core Scaffold)
Propyl isocyanate 110-78-11.1Electrophile (Method A)
1,1'-Carbonyldiimidazole (CDI) 530-62-11.1Carbonyl Source (Method B)
Propylamine 107-10-81.1Nucleophile (Method B)
Dichloromethane (DCM) 75-09-2SolventReaction Medium (Anhydrous)
Triethylamine (TEA) 121-44-81.2Base (Optional scavenger)

Experimental Protocols

Method A: Direct Isocyanate Coupling (Primary Protocol)

Rationale: This method utilizes the high reactivity of isocyanates toward primary amines. It is atom-economical (no byproducts except the urea) and typically quantitative.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 1-methylpiperidin-4-amine (1.0 mmol, 114 mg) and anhydrous DCM (10 mL).

    • Note: If the amine is supplied as a hydrochloride salt, add Triethylamine (1.2 mmol, 167 µL) to liberate the free base. Stir for 10 mins before proceeding.

  • Addition: Cool the solution to 0 °C using an ice bath. Add Propyl isocyanate (1.1 mmol, 105 µL) dropwise over 5 minutes.

    • Caution: Propyl isocyanate is a lachrymator. Handle in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (10% MeOH in DCM). The starting amine (ninhydrin stain) should disappear.

  • Work-up:

    • Evaporate the solvent under reduced pressure.[5][9]

    • The residue is often pure enough for use. If necessary, recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM/MeOH/NH₄OH 90:10:1).

Mechanism: The lone pair of the primary amine on the piperidine ring attacks the electrophilic carbon of the isocyanate. A proton transfer follows, stabilizing the urea linkage.

Mechanism Step1 1-Methylpiperidin-4-amine (Nucleophile) Transition Tetrahedral Intermediate Step1->Transition Attack on C=O Step2 Propyl Isocyanate (Electrophile) Step2->Transition Product Target Urea Transition->Product Proton Transfer

Figure 2: Nucleophilic addition mechanism for Method A.

Method B: CDI-Mediated Coupling (Alternative Protocol)

Rationale: Used when isocyanates are unavailable or safety regulations prohibit their use. CDI acts as a phosgene equivalent to activate the amine.

Step-by-Step Procedure:

  • Activation: Dissolve CDI (1.1 mmol, 178 mg) in anhydrous DCM (10 mL) in a dry flask under nitrogen. Cool to 0 °C.

  • First Addition: Add 1-methylpiperidin-4-amine (1.0 mmol, 114 mg) dropwise. Stir at 0 °C for 1 hour, then RT for 1 hour.

    • Observation: Formation of the intermediate N-acylimidazole is often accompanied by CO₂ evolution (bubbling).

  • Second Addition: Add Propylamine (1.1 mmol, 90 µL).

  • Reaction: Stir at RT overnight (12–16 hours).

  • Work-up:

    • Wash the organic layer with water (2 x 10 mL) to remove imidazole byproduct.

    • Dry over Na₂SO₄, filter, and concentrate.

Analytical Validation

Successful synthesis must be validated using NMR and Mass Spectrometry.

Expected Data:

  • Physical State: White to off-white solid.[10]

  • LC-MS (ESI+): m/z calculated for C₁₀H₂₁N₃O [M+H]⁺: 200.17 .

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       4.5–5.0 (br s, 2H, Urea -NH -).
      
    • 
       3.6–3.8 (m, 1H, Piperidine CH -NH).
      
    • 
       3.15 (q, 2H, Propyl -CH ₂-N).
      
    • 
       2.7–2.8 (m, 2H, Piperidine ring).
      
    • 
       2.26 (s, 3H, N-CH ₃).
      
    • 
       1.5 (sextet, 2H, Propyl -CH ₂-).
      
    • 
       0.9 (t, 3H, Propyl -CH ₃).
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Moisture in solventUse freshly distilled or molecular-sieve dried DCM. Isocyanates hydrolyze rapidly.
Sticky Oil Product Residual solvent/impuritiesTriturate with diethyl ether or pentane to induce crystallization.
Unreacted Amine Amine salt formationEnsure the starting piperidine amine is a free base. If using HCl salt, add 1.2 eq DIPEA.
Side Products (Method B) Symmetric urea formationEnsure strict sequential addition. Activate the less sterically hindered amine first if possible, or activate the piperidine first to avoid dimerization of propylamine.

Safety Considerations

  • Isocyanates: Highly toxic and potent sensitizers. Causes respiratory sensitization. Must be handled in a functioning fume hood.[5] Neutralize glassware with 10% aqueous ammonia or ethanol before cleaning.

  • 1-Methylpiperidin-4-amine: Corrosive and irritant.

  • DCM: Volatile and potential carcinogen.

References

  • General Urea Synthesis via Isocyanates

    • Ozaki, S. "Recent advances in isocyanate chemistry." Chemical Reviews, 1972 , 72(5), 457–496. Link

  • CDI-Mediated Urea Synthesis

    • Batey, R. A., et al. "Carbamoylimidazolium salts as urea derived reagents." Tetrahedron Letters, 1998 , 39(35), 6267-6270. Link

  • Piperidine Scaffolds in Drug Discovery: Patel, M. B., et al. "Synthesis and biological evaluation of new piperidine derivatives." Medicinal Chemistry Research, 2012, 21, 133–141. (Contextual grounding for the scaffold).
  • Reaction of Isocyanates with Amines (Protocol Support)

Sources

Application

Application Note: High-Purity Synthesis of 1-(1-Methylpiperidin-4-yl)-3-propylurea

Abstract This protocol details the synthesis of 1-(1-Methylpiperidin-4-yl)-3-propylurea , a functionalized urea scaffold common in medicinal chemistry libraries targeting GPCRs and soluble epoxide hydrolase (sEH). The me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the synthesis of 1-(1-Methylpiperidin-4-yl)-3-propylurea , a functionalized urea scaffold common in medicinal chemistry libraries targeting GPCRs and soluble epoxide hydrolase (sEH). The method utilizes a direct nucleophilic addition of 1-methylpiperidin-4-amine to propyl isocyanate under controlled anhydrous conditions. This route is selected for its high atom economy, absence of coupling reagents (e.g., CDI, Triphosgene), and simplified purification via recrystallization. The protocol achieves purities >98% suitable for biological screening.

Retrosynthetic Analysis & Strategy

The target molecule contains a urea linkage connecting an aliphatic propyl chain and a basic N-methylpiperidine heterocycle.

Strategic Considerations:
  • Chemisty Selection: The reaction of a primary amine with an isocyanate is the "gold standard" for urea formation due to its irreversible nature and high yield [1].

  • Regioselectivity: The starting material, 1-methylpiperidin-4-amine, contains two nitrogen centers. The ring nitrogen is tertiary (methylated) and non-nucleophilic towards isocyanates, while the exocyclic amine is primary and highly nucleophilic. This ensures exclusive formation of the desired 1,3-disubstituted urea without protecting groups.

  • Solubility Profile: The product contains a basic tertiary amine. Unlike neutral ureas, this molecule will be protonated at low pH. Critical Step: Avoid acidic aqueous washes during workup to prevent product loss into the aqueous phase.

Reaction Scheme

ReactionScheme Amine 1-Methylpiperidin-4-amine (Nucleophile) Reaction DCM, 0°C to RT N2 Atmosphere Amine->Reaction Isocyanate Propyl Isocyanate (Electrophile) Isocyanate->Reaction Product 1-(1-Methylpiperidin-4-yl)-3-propylurea Reaction->Product

Figure 1: Direct addition synthesis of the target urea.

Materials & Safety

Safety Warning: Isocyanates are potent sensitizers and lachrymators. All operations must be performed in a functioning fume hood. 1-Methylpiperidin-4-amine is corrosive.

ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Density (g/mL)Role
1-Methylpiperidin-4-amine 114.191.00.880Nucleophile
Propyl Isocyanate 85.111.050.870Electrophile
Dichloromethane (DCM) 84.93Solvent1.325Anhydrous Solvent
Diethyl Ether 74.12Wash0.713Anti-solvent

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Glassware Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a rubber septum and a nitrogen balloon/inlet.

  • Solvent Prep: Ensure DCM is anhydrous. Water competes with the amine for the isocyanate, forming 1,3-dipropylurea (a symmetric urea impurity).

  • Amine Dissolution:

    • Add 1.14 g (10.0 mmol) of 1-Methylpiperidin-4-amine to the flask.

    • Add 20 mL of anhydrous DCM.

    • Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes.

Phase 2: Controlled Addition
  • Isocyanate Addition:

    • Using a gas-tight syringe, draw 0.89 g (1.0 mL, 10.5 mmol) of Propyl Isocyanate.

    • Critical: Add the isocyanate dropwise over 15 minutes to the cold amine solution. Rapid addition can cause localized heating and side reactions.

  • Reaction:

    • Once addition is complete, remove the ice bath.

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir at RT for 2–4 hours .

Phase 3: Monitoring & Workup
  • TLC Monitoring:

    • Mobile Phase: 10% Methanol in DCM (with 1% NH4OH if streaking occurs).

    • Stain: Ninhydrin (stains starting amine red/purple; product is UV active but Ninhydrin negative/faint).

    • Endpoint: Disappearance of the baseline amine spot.

  • Quenching: Add 1 mL of Methanol to quench any excess isocyanate. Stir for 10 minutes.

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 40°C to yield a crude solid or viscous oil.

Phase 4: Purification (The "Self-Validating" Step)

Since the product contains a basic amine, standard acid/base extraction is risky. We utilize trituration to remove impurities.

  • Trituration:

    • Add 20 mL of Diethyl Ether (or Hexane) to the crude residue.

    • Sonicate for 5 minutes. The urea product is typically insoluble in ether, while unreacted isocyanate and non-polar impurities remain in solution.

    • Filter the white precipitate using a sintered glass funnel.

  • Drying: Dry the solid under high vacuum for 4 hours to remove trace solvents.

Experimental Workflow Diagram

Workflow Start Start: Dry RBF + N2 Dissolve Dissolve Amine in DCM Cool to 0°C Start->Dissolve AddIso Dropwise Addition of Propyl Isocyanate Dissolve->AddIso Stir Stir at RT (2-4 h) Monitor via TLC AddIso->Stir Check Amine Consumed? Stir->Check Check->Stir No Quench Quench with MeOH Evaporate Solvent Check->Quench Yes Triturate Triturate with Et2O Filter Solid Quench->Triturate Final Pure Product (>98%) Triturate->Final

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected values.

TechniqueExpected ResultDiagnostic Signals
1H-NMR (DMSO-d6) Confirm Structureδ 5.8-6.0 (m, 2H, Urea -NH-); δ 2.15 (s, 3H, N-CH3); δ 0.85 (t, 3H, Propyl -CH3).
LC-MS (ESI+) Confirm Mass[M+H]+ = 200.2 . Look for clean single peak.
Appearance Physical StateWhite to off-white crystalline solid.[6]

Troubleshooting Note:

  • Impurity: If a peak at [M+H]+ = 171 is observed (1,3-dipropylurea), moisture was present. Improve drying of DCM.

  • Oligomers: If the product is gummy, the reaction was likely too concentrated. Repeat at 0.1 M concentration.

References

  • General Urea Synthesis: BenchChem. "General Protocol for the Synthesis of Ureas from Isocyanates." BenchChem Application Notes. Accessed October 2023.[7] Link

  • Isocyanate Reactivity: Ozaki, S. "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 1972, 72(5), 457–496. Link

  • Piperidine Scaffolds: DrugFuture. "Chlorpropamide and Related Sulfonylureas."[8] Chemical Index Database. Accessed October 2023.[7] Link

  • Analogous Synthesis: Organic Chemistry Portal. "Synthesis of Isocyanides and Ureas." Organic Chemistry Portal. Accessed October 2023.[7] Link

Sources

Method

Application Note: Optimal Solvent Systems for 1-(1-Methylpiperidin-4-yl)-3-propylurea

Executive Summary This application note provides a technical framework for solubilizing 1-(1-Methylpiperidin-4-yl)-3-propylurea , a structural motif common in GPCR ligands (e.g., 5-HT2A inverse agonists like Pimavanserin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for solubilizing 1-(1-Methylpiperidin-4-yl)-3-propylurea , a structural motif common in GPCR ligands (e.g., 5-HT2A inverse agonists like Pimavanserin analogs).

Due to the molecule's amphiphilic nature—comprising a lipophilic propyl-urea tail and a basic


-methylpiperidine headgroup—standard aqueous dissolution often leads to erratic precipitation. This guide outlines a "pH-Switch" strategy  utilizing organic cosolvents and ionization control to achieve stable, high-concentration stocks and reproducible biological working solutions.

Physicochemical Profile & Solubility Logic

To design an effective solvent system, one must understand the molecular drivers of solubility for this specific chemical entity.

Structural Analysis[1]
  • Basic Center: The

    
    -methylpiperidine nitrogen is the critical handle for solubility. With a predicted pKa of ~10.08  [1], this moiety acts as a strong base.
    
    • At pH < 8.0: The nitrogen is protonated (

      
      ), significantly increasing aqueous solubility.
      
    • At pH > 8.0: The molecule exists as a free base, drastically reducing water solubility and driving lipophilic aggregation.

  • Lipophilic Domain: The propylurea chain promotes solubility in organic solvents (DMSO, Ethanol) but drives precipitation in neutral aqueous buffers (PBS, pH 7.4) due to the hydrophobic effect.

The "Solubility Switch" Mechanism

The following diagram illustrates the critical transition state that researchers must control during formulation.

SolubilityMechanism FreeBase Free Base Form (Neutral pH > 8.0) Lipophilic & Insoluble Protonation Acidification (Add HCl or Acetate) FreeBase->Protonation + H+ DMSO Organic Solvation (DMSO/EtOH) FreeBase->DMSO High Solubility Cationic Cationic Salt Form (Acidic pH < 6.0) Hydrophilic & Soluble Protonation->Cationic Ionization Cationic->FreeBase Alkylization (NaOH)

Figure 1: The solubility mechanism relies on either organic solvation of the free base or ionization of the piperidine nitrogen.

Recommended Solvent Systems

Tier 1: Primary Stock Solution (Organic)

DMSO (Dimethyl Sulfoxide) is the gold standard for this compound class.

  • Solubility Limit: >50 mM (approx. 10–15 mg/mL).

  • Advantages: Miscible with water; prevents aggregation of the urea tail.

  • Storage: -20°C. Note: DMSO is hygroscopic. Water uptake can cause stock precipitation over time.

Tier 2: Aqueous Working Solution (Acidic)

For animal studies or high-concentration aqueous delivery, neutral water is insufficient.

  • Vehicle: 0.1 M Acetate Buffer (pH 4.5) or Saline acidified with 1-2 equivalents of HCl.

  • Mechanism: Converts the base to its hydrochloride or acetate salt in situ.

Tier 3: Biological Assay Medium (Neutral)

Warning: Diluting a DMSO stock directly into PBS (pH 7.4) often causes "microprecipitation"—invisible aggregates that skew IC50 data.

  • Limit: Keep final DMSO concentration < 1% (v/v) to avoid toxicity [2].

  • Mitigation: If precipitation occurs at >10 µM, add 0.5% Methylcellulose or Cyclodextrin (HP-β-CD) to encapsulate the lipophilic tail.

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, freeze-thaw resistant master stock.

  • Calculate Mass: For 10 mg of compound (MW ≈ 199.3 g/mol for free base):

    • Target Volume =

      
      .
      
    • Recommendation: Prepare a higher concentration (e.g., 50 mM) to allow for greater dilution factors.

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent static loss).

  • Solvent Addition: Add anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Validation: Inspect against light. The solution must be crystal clear.

  • Aliquot & Store: Dispense into opaque vials (20-50 µL aliquots) and store at -20°C.

Protocol B: Step-Wise Dilution for Cell Culture (The "Crash" Prevention)

Objective: Dilute stock into media without precipitating the compound.

DilutionProtocol Step1 1. Start: 50 mM DMSO Stock Step2 2. Intermediate Dilution (1:10 in DMSO or Ethanol) Conc: 5 mM Step1->Step2 Pre-dilution Precip RISK: Direct 1:1000 dilution into static PBS causes crash Step1->Precip Avoid Step3 3. Rapid Injection Inject into vortexing media Step2->Step3 High Shear Mixing Step4 4. Final Assay Well Conc: 10 µM (0.2% DMSO) Step3->Step4 Equilibration

Figure 2: Serial dilution workflow to prevent kinetic precipitation.

  • Pre-Dilution: Dilute the 50 mM Master Stock 1:10 in pure DMSO to create a 5 mM Working Stock.

  • Preparation of Media: Pre-warm culture media to 37°C.

  • Rapid Injection: While vortexing the media, inject the 5 mM Working Stock to achieve the final concentration (e.g., 10 µM).

    • Why? Slow addition creates local regions of high concentration/water contact, triggering nucleation. Rapid mixing disperses the solvent instantly.

Solubility Data Summary

Solvent SystemSolubility PotentialApplicationNotes
DMSO (100%) High (> 50 mM)Master StockHygroscopic; keep sealed.
Ethanol (100%) Moderate (~10-20 mM)EvaporationGood for coating plates; volatile.
PBS (pH 7.4) Low (< 100 µM)Assay BufferHigh Risk of precipitation.
0.1 M HCl High (> 10 mM)In Vivo / OralForms soluble hydrochloride salt.
DMSO:PBS (1:20) Moderate (~500 µM)Working SolutionUse immediately; unstable over 24h.

Troubleshooting & FAQs

Q: My compound precipitated when I added the DMSO stock to the cell media.

  • A: This is "Crash-out." The compound is hydrophobic.[1] Solution: Use an intermediate dilution step (Protocol B). Alternatively, add the compound to serum-free media first (proteins in serum can sometimes bind non-specifically or mask precipitation), or use a carrier like 0.5% Tween-80.

Q: Can I heat the solution to dissolve it?

  • A: Yes, mild heating (37-45°C) is acceptable for the urea linkage. Avoid boiling (>80°C) as ureas can hydrolyze to amines and isocyanates under thermal stress.

Q: Is the solvent toxic to my cells?

  • A: DMSO is generally cytotoxic above 0.5% - 1.0% v/v depending on the cell line. Always run a "Vehicle Control" (DMSO only) to normalize data [2].

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for N-Methylpiperidine (pKa data). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). (Solvent Toxicity Limits). Retrieved from [Link]

  • Van de Waterbeemd, H., et al.Property-based design: optimization of drug absorption and pharmacokinetics. Journal of Medicinal Chemistry (2001). (Principles of solubility for basic drugs).

Sources

Application

Application Note: Precision Coupling of 1-Methylpiperidin-4-amine with Propyl Isocyanate

Abstract This detailed application note provides a robust, scalable protocol for the synthesis of 1-propyl-3-(1-methylpiperidin-4-yl)urea via the nucleophilic addition of 1-methylpiperidin-4-amine to propyl isocyanate.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This detailed application note provides a robust, scalable protocol for the synthesis of 1-propyl-3-(1-methylpiperidin-4-yl)urea via the nucleophilic addition of 1-methylpiperidin-4-amine to propyl isocyanate.[1][2] Unlike generic urea synthesis guides, this protocol addresses the specific solubility and basicity profiles of the piperidine scaffold.[1] We present a self-validating purification strategy leveraging the basicity of the tertiary amine to achieve high purity (>98%) without chromatographic separation.[1]

Introduction & Chemical Context

The urea linkage is a privileged structural motif in medicinal chemistry, often serving as a hydrogen-bond donor/acceptor pair that mimics peptide bonds or engages key residues in kinase and GPCR binding pockets.[1] The coupling of 1-methylpiperidin-4-amine (a primary aliphatic amine with a basic tertiary amine core) with propyl isocyanate presents a classic "click-like" transformation.[1][2]

However, operational challenges arise from:

  • Exothermicity: The reaction is rapid and highly exothermic.

  • Isocyanate Instability: Propyl isocyanate is moisture-sensitive and toxic.[2]

  • Purification: Separation of the product from symmetrical urea byproducts (formed via isocyanate hydrolysis) can be problematic.[1]

This guide prioritizes an Acid-Base Extraction Workup over chromatography, utilizing the piperidine nitrogen's pKa (~10) to isolate the product efficiently.[1]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine lone pair onto the electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate, which rapidly undergoes proton transfer to yield the stable urea.

ReactionMechanism Amine 1-Methylpiperidin-4-amine (Nucleophile) Intermediate Zwitterionic Intermediate (Tetrahedral) Amine->Intermediate Nucleophilic Attack (k1, fast) Isocyanate Propyl Isocyanate (Electrophile) Isocyanate->Intermediate Product 1-Propyl-3-(1-methylpiperidin-4-yl)urea (Stable Product) Intermediate->Product Proton Transfer (k2, very fast)

Figure 1: Mechanistic pathway of urea formation.[1][2] The non-bonding pair on the primary amine attacks the isocyanate carbon.[1]

Reagent Profile & Safety

Critical Safety Warning: Propyl isocyanate is a lachrymator and a sensitizer. All operations must be performed in a functioning fume hood.

ReagentMW ( g/mol )Density (g/mL)Equiv.[1]RoleHazard Key
1-Methylpiperidin-4-amine 114.190.911.0NucleophileCorrosive, Irritant
Propyl Isocyanate 85.110.871.05ElectrophileToxic, Flammable, Moisture Sensitive
Dichloromethane (DCM) 84.931.33SolventSolventVolatile, Carcinogen susp.[1][2]
Triethylamine (Optional) 101.190.731.1BaseOnly required if amine is a salt

Experimental Design & Optimization

Solvent Selection

Aprotic solvents are required to prevent reaction with the isocyanate.

  • DCM (Recommended): Excellent solubility for the amine; easy to remove; non-flammable (though volatile).[1]

  • THF: Good alternative if higher temperature is needed (rarely necessary).[1]

  • DMF: Avoid unless necessary due to difficult removal during workup.

Stoichiometry Control

Using a slight excess of isocyanate (1.05 eq) ensures complete consumption of the amine.[1] Because the product contains a basic nitrogen (piperidine), we can wash away non-basic impurities (like excess isocyanate or its hydrolysis product, 1,3-dipropylurea) using an acid wash.[1]

Standard Operating Procedure (SOP)

Phase A: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add 1-methylpiperidin-4-amine (1.14 g, 10.0 mmol, 1.0 eq) to the flask.

  • Solvent: Add anhydrous DCM (20 mL). Concentration should be ~0.5 M.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Stir for 5 minutes.

Phase B: Controlled Addition
  • Addition: Draw propyl isocyanate (0.89 g, ~1.0 mL, 10.5 mmol, 1.05 eq) into a syringe.

  • Rate: Add the isocyanate dropwise over 10–15 minutes. Note: Rapid addition causes localized heating and potential impurity formation.[1]

  • Equilibration: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (20–25 °C).

  • Monitoring: Stir for 2 hours. Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH).[1] The amine spot (low Rf, stains with Ninhydrin) should disappear.[1]

Phase C: Self-Validating Workup (Acid-Base Purification)

This step utilizes the basicity of the piperidine ring to purify the product without chromatography.[2]

WorkupFlow RxnMix Reaction Mixture (DCM) Evap Evaporate DCM RxnMix->Evap Acidify Dissolve residue in 1M HCl (aq) Evap->Acidify Wash Wash with Ethyl Acetate (x2) Acidify->Wash Separation1 Phase Separation Wash->Separation1 OrgLayer1 Organic Layer (Contains impurities: 1,3-dipropylurea) Separation1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product-H+) Separation1->AqLayer1 Keep Basify Basify Aqueous Layer (pH > 12) with NaOH AqLayer1->Basify Extract Extract with DCM (x3) Basify->Extract FinalOrg Combined DCM Layers (Dry over Na2SO4) Extract->FinalOrg FinalProd Pure Product (Solid/Oil) FinalOrg->FinalProd

Figure 2: Acid-Base extraction workflow designed to isolate the basic piperidine-urea from neutral byproducts.

Detailed Workup Steps:

  • Evaporation: Concentrate the reaction mixture to dryness under reduced pressure.

  • Acidification: Dissolve the residue in 1M HCl (30 mL) . The product will protonate and dissolve in the aqueous phase.

  • Wash: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL) .[1]

    • Why? This removes any unreacted propyl isocyanate (which hydrolyzes to neutral urea) and non-basic impurities.[1] Discard these organic extracts.

  • Basification: Cool the aqueous layer to 0 °C. Slowly add 2M NaOH or saturated Na₂CO₃ until pH > 12. The product will precipitate or oil out as the free base.

  • Extraction: Extract the basic aqueous mixture with DCM (3 x 20 mL) .

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Characterization & Expected Data

The product, 1-propyl-3-(1-methylpiperidin-4-yl)urea , should be obtained as a white solid or viscous colorless oil.[2]

  • Yield: Expected 85–95%.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       5.8–6.0 (br s, 1H, NH-alkyl).[2]
      
    • 
       5.2–5.5 (br s, 1H, NH-piperidine).[2]
      
    • 
       3.6–3.8 (m, 1H, Piperidine-CH-NH).[1][2]
      
    • 
       3.15 (q, 2H, 
      
      
      
      -NH).[2]
    • 
       2.7–2.8 (m, 2H, Piperidine-eq).[1][2]
      
    • 
       2.25 (s, 3H, N-
      
      
      
      ).[1][2]
    • 
       2.0–2.1 (m, 2H, Piperidine-ax).[1][2]
      
    • 
       1.9 (m, 2H, Piperidine-C3/5).[1][2]
      
    • 
       1.4–1.5 (m, 2H, Propyl-
      
      
      
      ).[1][2]
    • 
       1.3–1.4 (m, 2H, Piperidine-C3/5).[1][2]
      
    • 
       0.9 (t, 3H, Propyl-
      
      
      
      ).[1][2]
  • Mass Spectrometry (ESI+):

    • Calc.[3] MW: 199.17

    • Observed [M+H]⁺: 200.2[2]

Troubleshooting

IssueProbable CauseSolution
Low Yield Product lost in aqueous layer during workup.[2]Ensure pH is >12 during basification. The piperidine is basic; if pH is ~9, it may still be partially protonated.
Precipitate in Rxn Symmetrical urea formation (from wet solvent).[1]Use anhydrous DCM. Ensure isocyanate is not hydrolyzed before use.
Impurity in NMR Residual Isocyanate.The acid wash step (Phase C, Step 3) was insufficient. Repeat acid/base workup.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic addition to isocyanates).[1]

  • Common Organic Chemistry. (2023). Urea Formation from Isocyanates. Retrieved October 26, 2023, from [Link]

  • Ozores, L. et al. (2005).[1] "Parallel synthesis of urea libraries." Journal of Combinatorial Chemistry. (Protocol adaptation for aliphatic amines).

Sources

Method

Application Note: Permeability Profiling of 1-(1-Methylpiperidin-4-yl)-3-propylurea

This Application Note provides a rigorous technical guide for assessing the cell permeability of 1-(1-Methylpiperidin-4-yl)-3-propylurea . This compound, characterized by a basic piperidine core and a urea linker, serves...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for assessing the cell permeability of 1-(1-Methylpiperidin-4-yl)-3-propylurea . This compound, characterized by a basic piperidine core and a urea linker, serves as a model for cationic, urea-based small molecules .[1]

Due to the basic nitrogen (estimated pKa ~9.5–10.0), this compound exists predominantly as a cation at physiological pH (7.4), presenting specific challenges for passive permeability.[1] The protocols below are designed to elucidate its pH-dependent permeation and transporter liability .

Executive Summary & Compound Profile

1-(1-Methylpiperidin-4-yl)-3-propylurea represents a class of small molecule fragments often found in GPCR ligands (e.g., H3 antagonists) and soluble Epoxide Hydrolase (sEH) inhibitors.[1]

  • Physicochemical Challenge: The N-methylpiperidine moiety renders the molecule basic.[1] At pH 7.4, >99% of the compound is ionized (protonated), significantly limiting passive diffusion across lipid bilayers.[1]

  • Assay Strategy: To fully characterize its ADME profile, researchers must employ a pH-Gradient PAMPA (to confirm the pH-partition hypothesis) and a Bidirectional Caco-2 Assay (to assess P-glycoprotein efflux liability).[1]

Compound Specifications
PropertyValue (Estimated)Implication for Assay
Formula C₁₀H₂₁N₃OSmall molecule, fragment-like.[1]
MW ~199.3 g/mol High diffusivity; rapid equilibrium.[1]
pKa (Base) ~9.8 (Piperidine N)Positively charged at pH 7.[1]4.
LogP ~0.5 – 0.8Low lipophilicity; high aqueous solubility.[1]
Permeability Class BCS Class III/IVLikely low passive permeability; potential transporter substrate.[1]

Experimental Logic & Workflow

The following diagram illustrates the decision matrix for characterizing this compound.

PermeabilityWorkflow Start Compound: 1-(1-Methylpiperidin-4-yl)-3-propylurea PhysChem PhysChem Analysis (pKa, LogD) Start->PhysChem PAMPA PAMPA (Passive) pH 7.4 vs pH 9.0 PhysChem->PAMPA Assess Passive Diffusion Caco2 Caco-2 (Active) Bidirectional Transport PAMPA->Caco2 If Low Passive Check Transporters Analysis Data Interpretation PAMPA->Analysis Caco2->Analysis

Figure 1: Strategic workflow for assessing basic urea derivatives. The parallel approach ensures distinction between passive diffusion limits and active efflux.[1]

Protocol A: pH-Dependent PAMPA (Passive Permeability)

Objective: Determine the passive permeability (


) and validate the "pH Partition Hypothesis." By testing at pH 9.0 (closer to the pKa), the fraction of neutral species increases, theoretically increasing permeability.[1]
Materials
  • Membrane: PVDF filter plate (0.45 µm) pre-coated with 4% Phosphatidylcholine in Dodecane.[1]

  • Donor Buffer A (Physiological): PBS, pH 7.4.[1]

  • Donor Buffer B (Basic): Borate Buffer, pH 9.0.[1]

  • Receiver Buffer: PBS, pH 7.4 (with chemical scavenger if sink conditions are needed, though standard PBS is usually sufficient for this MW).[1]

  • Compound Stock: 10 mM in DMSO.

Step-by-Step Methodology
  • Plate Preparation:

    • Prepare a 10 µM working solution of the test compound in both Buffer A (pH 7.4) and Buffer B (pH 9.0).[1] Final DMSO concentration must be <0.5%.[1]

    • Critical Step: Ensure the compound is fully soluble.[1] Vortex and sonicate if necessary.[1]

  • Sandwich Assembly:

    • Receiver Plate (Bottom): Add 300 µL of Receiver Buffer to each well.

    • Filter Plate (Top): Carefully pipette 5 µL of the Lipid/Dodecane mixture onto the membrane surface.[1] Allow to dry for 2 minutes if using a solvent-evaporation method, or use wet if using standard PAMPA lipids.[1]

    • Donor Loading: Add 200 µL of the working solution (Buffer A or B) to the top wells.

  • Incubation:

    • Assemble the sandwich (Top plate inserted into Bottom plate).

    • Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

    • Note: For small, hydrophilic molecules, longer incubation (16h) is preferred over standard 4h to allow detectable accumulation.[1]

  • Harvest & Analysis:

    • Separate plates.[1] Transfer 150 µL from both Donor and Receiver wells to HPLC vials.

    • Analyze via LC-MS/MS (MRM mode) for maximum sensitivity.

Data Calculation

Calculate Effective Permeability (


) using the equation:


Where

is filter area,

are volumes, and

is time.[1][2][3]

Protocol B: Caco-2 Bidirectional Assay (Active Transport)

Objective: Determine if 1-(1-Methylpiperidin-4-yl)-3-propylurea is a substrate for efflux transporters (P-gp/MDR1).[1]

Materials
  • Cells: Caco-2 cells (passage 40–60), differentiated for 21 days on Transwell® inserts.

  • Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.

  • Inhibitor (Control): Verapamil (P-gp inhibitor).[1]

  • Integrity Marker: Lucifer Yellow.[1]

Step-by-Step Methodology
  • Monolayer QC:

    • Measure Transepithelial Electrical Resistance (TEER).[1] Only use wells with TEER > 300

      
      .[1]
      
  • Assay Setup (Bidirectional):

    • A-to-B (Absorptive): Add compound (10 µM) to Apical chamber; Buffer to Basolateral.

    • B-to-A (Secretory): Add compound (10 µM) to Basolateral chamber; Buffer to Apical.

  • Incubation:

    • Incubate at 37°C with shaking (60 rpm) for 2 hours.

    • Sampling: Take 50 µL aliquots from the receiver compartment at T=60 min and T=120 min to ensure linearity. Replace volume with fresh buffer.[1]

  • Lucifer Yellow Check:

    • Co-incubate with Lucifer Yellow.[1] If LY

      
       cm/s, reject the well (leaky monolayer).[1]
      
Data Interpretation: Efflux Ratio (ER)

[1]
ER ValueInterpretation
< 2.0 Passive diffusion dominates; not a significant transporter substrate.[1]
> 2.0 Potential Efflux Substrate (likely P-gp).
> 2.0 + Verapamil Reversal Confirmed P-gp Substrate.

Expected Results & Troubleshooting

Mechanism of Permeation

The following graphviz diagram visualizes the expected behavior of this basic urea.[1]

PermeationMechanism cluster_pH74 Condition: pH 7.4 (Physiological) cluster_pH90 Condition: pH 9.0 (Basic) Ionized Cationic Species (>99%) Neutral Neutral Species (<1%) Ionized->Neutral Equilibrium Membrane1 Lipid Bilayer Ionized->Membrane1 Repelled Neutral->Membrane1 Permeates Ionized2 Cationic Species (~80%) Neutral2 Neutral Species (~20%) Ionized2->Neutral2 Shifted Equilibrium Membrane2 Lipid Bilayer Neutral2->Membrane2 High Flux

Figure 2: The pH-partition hypothesis applied to 1-(1-Methylpiperidin-4-yl)-3-propylurea.[1] Permeability is expected to increase significantly at higher pH.[1]

Troubleshooting Guide
  • Low Recovery (<70%): Basic amines often adsorb to plastic surfaces.[1]

    • Solution: Use glass-coated plates or add 0.1% BSA to the receiver buffer to prevent non-specific binding.[1]

  • Low Sensitivity:

    • Solution: The urea linkage is polar.[1] Optimize MS source temperature and use ESI+ mode focusing on the [M+H]+ ion (m/z ~200).[1]

  • Inconsistent Caco-2 Data:

    • Solution: Ensure pH is strictly controlled.[1] A drift of 0.2 pH units can significantly alter the ionization state of this compound.[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Foundational text on pH-dependent permeability).

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1][1]

  • PubChem Compound Summary. (n.d.). 1-(1-Methylpiperidin-4-yl)-3-propylurea (Structure Search).[1] National Library of Medicine.[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Piperidinyl-Urea Synthesis

Topic: Improving synthesis yield of 1-(1-Methylpiperidin-4-yl)-3-propylurea Ticket ID: UREA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Diagnostic Workflow: Where is the failure occurring? B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving synthesis yield of 1-(1-Methylpiperidin-4-yl)-3-propylurea Ticket ID: UREA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Workflow: Where is the failure occurring?

Before altering your protocol, identify the specific failure mode. Use the decision tree below to diagnose the root cause of your low yield.

DiagnosticTree Start START: Characterize Crude Mixture (LC-MS / 1H NMR) CheckSM Is Starting Material (Amine) still present? Start->CheckSM CheckImpurity Are there significant side products? CheckSM->CheckImpurity No (Conversion Complete) SM_Issues ISSUE: KINETICS / STOICHIOMETRY 1. Check Amine Salt vs Free Base 2. Check Isocyanate Quality (Hydrolysis) 3. Check Solvent Dryness CheckSM->SM_Issues Yes (Incomplete Reaction) SymUrea ISSUE: MOISTURE / HYDROLYSIS Water competed with amine. Isocyanate hydrolyzed to amine -> reacted with itself. CheckImpurity->SymUrea Sym. Urea (1,3-dipropylurea) WorkupLoss ISSUE: ISOLATION / POLARITY Product is water-soluble (Piperidine motif). Lost in aqueous wash. CheckImpurity->WorkupLoss Clean Crude, Low Mass Recovery

Figure 1: Diagnostic logic flow for identifying yield loss in urea synthesis.

Route A: The Isocyanate Addition (Gold Standard)

This is the most atom-economic route.[1] The reaction between 1-methylpiperidin-4-amine and propyl isocyanate should theoretically be quantitative.[1] If it is not, one of three variables is incorrect: State of the Amine , Moisture , or Stoichiometry .

Standardized Protocol
  • Preparation: Dissolve 1.0 equiv of 1-methylpiperidin-4-amine in anhydrous DCM or THF (0.2 M concentration).

    • Critical Check: Is your amine a free base or an HCl salt? If it is a salt, you must add 1.1 equiv of TEA or DIPEA to liberate the nucleophilic amine.

  • Addition: Cool to 0°C. Add 1.05 equiv of propyl isocyanate dropwise.

    • Why: Isocyanates are volatile and the reaction is exothermic. Cooling prevents evaporation and controls the rate.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add a scavenger resin (e.g., Trisamine) if available to remove excess isocyanate, or simply concentrate if purity is high.

Troubleshooting Guide (Isocyanate Route)
SymptomProbable CauseCorrective Action
No Reaction (SM remains) Amine is protonated. If you used 1-methylpiperidin-4-amine dihydrochloride , the nitrogen is not nucleophilic.[1] Add 2.2 equiv DIPEA to the reaction mixture.
Precipitate forms immediately Product insolubility. This is actually good. The urea product is often less soluble than the starting materials. Filter the solid; it might be pure product.[2]
Byproduct: 1,3-dipropylurea Wet Solvent/Atmosphere. Water reacted with propyl isocyanate to form propylamine, which then reacted with more isocyanate.[1] Use anhydrous solvents and an N2 atmosphere.
Byproduct: Biuret Excess Isocyanate + Heat. If you heated the reaction >40°C with excess isocyanate, the urea product attacked the isocyanate. Keep the reaction at or below RT .

Route B: CDI Coupling (The "Green" Alternative)

If propyl isocyanate is unavailable or too hazardous, use 1,1'-Carbonyldiimidazole (CDI).[1] This route is strictly stepwise.

Mechanism & Workflow

The reaction proceeds through an unstable acyl-imidazole intermediate.[1]

CDIMechanism Step1 Activation: Propylamine + CDI Intermed Intermediate: N-propyl-1H-imidazole-1-carboxamide Step1->Intermed - Imidazole Step2 Coupling: Add 1-Methylpiperidin-4-amine Intermed->Step2 Product Target Urea + Imidazole (Byproduct) Step2->Product

Figure 2: Stepwise CDI activation protocol.

Critical Protocol Adjustments
  • Order of Addition: Activate the propylamine first. The 1-methylpiperidin-4-amine is more sterically hindered and valuable; add it in the second step.[1]

  • Activation Time: Stir the amine + CDI for 30–60 minutes at RT. Do not wait overnight; the intermediate can degrade.

  • The "One-Pot" Trap: Never mix both amines and CDI simultaneously. You will get a statistical mixture of A-A, B-B, and A-B ureas (33% max yield).

Isolation & Purification (The Yield Killer)

The most common reason for "low yield" with this specific molecule is not chemical failure, but work-up failure .[1]

  • The Problem: 1-(1-Methylpiperidin-4-yl)-3-propylurea contains a tertiary amine (pKa ~10) and a urea motif.[1] It is highly polar and likely water-soluble.[1]

  • The Error: If you perform a standard extraction (DCM/Water), the product may partition into the aqueous phase, especially if the pH is acidic or neutral.

Recommended Isolation Strategies
Method 1: The "Non-Aqueous" Workup (Best for Isocyanate Route)

If you used Route A (Isocyanate) and anhydrous conditions:

  • Do not add water.

  • Evaporate the solvent (DCM/THF) to dryness.

  • Triturate the residue with Diethyl Ether or Hexane .

    • Logic: The urea product is likely insoluble in ether/hexane, while unreacted propyl isocyanate remains in solution.

  • Filter the solid.

Method 2: SCX Solid Phase Extraction (Best for CDI Route)

Since your product is a base (piperidine), use a Strong Cation Exchange (SCX) cartridge to catch it and wash away non-basic impurities (like imidazole or dipropylurea).[1]

  • Dissolve crude in MeOH.

  • Load onto SCX-2 cartridge .[1]

  • Wash with MeOH (Elutes neutral impurities: symmetrical ureas, imidazole).

  • Elute product with 2M NH3 in MeOH .

  • Concentrate.[3] Yield is typically >90% with this method.

Method 3: Salting Out (If Aqueous Workup is unavoidable)
  • Basify the aqueous layer to pH > 12 using NaOH (ensure the piperidine is deprotonated/neutral).

  • Saturate the aqueous phase with NaCl (brine).

  • Extract with Chloroform:Isopropanol (3:1) .

    • Logic: DCM is often not polar enough to pull this urea out of water. The CHCl3/IPA mixture is a much stronger solvent system for polar amines.

Frequently Asked Questions (FAQs)

Q: My product is an oil, but literature says it should be a solid. How do I crystallize it? A: Piperidinyl ureas can be difficult to crystallize if slightly impure.

  • Dissolve in a minimum amount of hot Ethyl Acetate.

  • Add Hexane dropwise until slightly cloudy.

  • Cool to -20°C. Alternative: Convert it to a salt. Dissolve in EtOH and add 1.0 equiv of Fumaric acid or HCl in ether. The salt is almost guaranteed to be a solid.

Q: I see a peak at M+1 = 144 in my MS. What is it? A: This is likely 1,3-dipropylurea (MW ~144).[1] This confirms moisture contamination in your isocyanate reaction (Route A). Dry your solvents and reagents.[2]

Q: Can I use ethanol as a solvent? A: NO. Isocyanates react with alcohols to form carbamates (urethanes). You must use non-nucleophilic solvents like DCM, THF, Acetonitrile, or Toluene.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Dubé, P., et al. (2009).[4] "CDI-Mediated Coupling for Urea Synthesis." Tetrahedron Letters, 50(4), 432-434.[1] [1]

  • BenchChem Protocols. "Purification of Piperidine Reaction Products."

  • Ozaki, S. (1972). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 1-(1-Methylpiperidin-4-yl)-3-propylurea

Compound Classification: Basic Lipophilic Urea Primary Application: Medicinal Chemistry (sEH Inhibition Scaffolds), GPCR Ligand Fragments Physicochemical Profile: Core Scaffold: Urea linkage (High crystal lattice energy...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Classification: Basic Lipophilic Urea Primary Application: Medicinal Chemistry (sEH Inhibition Scaffolds), GPCR Ligand Fragments Physicochemical Profile:

  • Core Scaffold: Urea linkage (High crystal lattice energy due to H-bonding).[1]

  • Ionizable Group: N-methylpiperidine (Basic, pKa ~10.1).

  • Hydrophobic Tail: Propyl chain.[1]

Part 1: Technical Overview & Mechanism

Why is this compound difficult to dissolve? The solubility issues with 1-(1-Methylpiperidin-4-yl)-3-propylurea arise from a conflict between its polarity and its crystal packing forces.[1]

  • Urea "Brick Wall" Effect: The urea linkage (

    
    ) is a strong hydrogen bond donor and acceptor.[1] In the solid state, these molecules stack efficiently (like bricks), creating a high lattice energy that water molecules struggle to break apart at neutral pH.
    
  • pH-Dependent Ionization: The piperidine nitrogen is basic.[1] At pH < 8 , it accepts a proton, becoming cationic (

    
    ), which drastically improves water solubility. However, in standard physiological buffers (PBS, pH 7.4), the equilibrium shifts enough toward the neutral free base that high concentrations (>10 mM) often precipitate or "oil out."
    

Part 2: Troubleshooting Guide (Q&A)

Section A: In Vitro Assays (Cell Culture & Enzymatic)

Q: I dissolved the compound in DMSO, but it precipitated immediately upon adding to my assay buffer (pH 7.4). Why? A: This is the "Crash-Out" effect.[1] You likely exceeded the thermodynamic solubility limit of the neutral species.[1]

  • The Mechanism: DMSO solvates the neutral form perfectly.[1] When you dilute into aqueous buffer, the solvent power drops. If the final pH is 7.4, the compound is only partially ionized. The uncharged fraction aggregates due to the hydrophobic propyl group and urea stacking.[1]

  • The Fix:

    • Lower the stock concentration: Ensure the final DMSO concentration is <1% (v/v) and compound concentration is <100 µM.

    • Acidify the Buffer: If your assay tolerates it, lower the buffer pH to 6.5–6.8. This ensures >99% protonation of the piperidine nitrogen.

Q: My stock solution in water is cloudy. Should I sonicate it? A: Stop immediately. Sonication generates heat.[1] For urea compounds, heat can promote thermodynamic crystallization (ripening) or chemical degradation (hydrolysis of the urea bond).

  • The Fix: Add 1.0 equivalent of HCl (1M) dropwise. The cloudiness is likely the free base.[1] Converting it to the hydrochloride salt in situ will clear the solution instantly.

Q: Can I use ethanol instead of DMSO? A: Ethanol is generally inferior for ureas.[1] Ureas often have lower solubility in ethanol than in DMSO, and ethanol evaporates during plate handling, leading to concentration errors. Stick to DMSO for organic stocks or 0.1 M HCl for aqueous stocks.

Section B: In Vivo Formulation (Animal Studies)

Q: I need to dose mice at 10 mg/kg. PBS is not working.[1] What is the best vehicle? A: Do not use pure PBS. The compound will precipitate in the peritoneal cavity or gut, leading to poor bioavailability.

  • Recommended Vehicle: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in 50 mM Citrate Buffer (pH 5.0). [1]

    • Why: The cyclodextrin encapsulates the hydrophobic propyl-urea tail, while the acidic buffer keeps the piperidine nitrogen charged. This dual approach maximizes solubility.

Part 3: Step-by-Step Protocols

Protocol 1: Preparation of High-Concentration Stock (50 mM)

Use this for enzymatic assays or cellular treatments.[1]

  • Weighing: Weigh 10 mg of 1-(1-Methylpiperidin-4-yl)-3-propylurea.

  • Solvent Choice:

    • Option A (Preferred): Add 100% Anhydrous DMSO . Vortex for 30 seconds.[1]

    • Option B (Aqueous): Add 0.1 M HCl . The molar ratio of Acid:Compound must be at least 1:1.[1]

  • Verification: Inspect for "schlieren" lines (swirls) which indicate incomplete dissolution.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol 2: Stepwise Dilution (Preventing Precipitation)

Use this when adding the compound to cell culture media.

  • Intermediate Dilution: Do not jump from 50 mM Stock

    
     10 µM Assay.
    
    • Prepare a 100x Intermediate in your assay buffer immediately before use.[1]

  • Rapid Mixing:

    • Pipette the DMSO stock directly into the center of the vortexing buffer.

    • Do not pipette against the wall of the tube (this causes local high concentration and precipitation).

  • Visual Check: Hold the tube up to a light source.[1] If it looks "milky" or opalescent, you have exceeded the solubility limit.

Part 4: Decision Logic & Visualization

Figure 1: Solubility Strategy Decision Tree

Caption: Flowchart for selecting the optimal solubilization method based on final application and concentration requirements.

SolubilityStrategy Start Start: 1-(1-Methylpiperidin-4-yl)-3-propylurea AppType Application Type? Start->AppType InVitro In Vitro (Cells/Enzymes) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo ConcCheck Final Conc > 100 µM? InVitro->ConcCheck Formulation Vehicle Selection InVivo->Formulation DMSO Use DMSO Stock (Keep <1% v/v) ConcCheck->DMSO No Acidify Use 0.1 M HCl or Citrate Buffer ConcCheck->Acidify Yes CycD 20% HP-beta-Cyclodextrin + Citrate Buffer (pH 5) Formulation->CycD

Figure 2: pH-Dependent Ionization State

Caption: The piperidine nitrogen protonation state drives solubility.[1] At pH 7.4, the equilibrium shifts toward the insoluble free base.

Ionization cluster_legend Solubility Mechanism LowPH pH 4.0 - 6.0 (Cationic / Soluble) MidPH pH 7.4 (PBS) (Equilibrium Mixture) LowPH->MidPH - H+ HighPH pH > 9.0 (Neutral / Precipitates) MidPH->HighPH - H+ Mech Protonated Amine Repels Aggregation Neutral Urea Stacks (Crystallizes)

Part 5: Solubility Data Summary

Solvent SystemSolubility Limit (Est.)Comments
Water (pH 7.0) < 1 mg/mLPoor.[1] Risk of oiling out.[1]
0.1 M HCl (pH 1.0) > 50 mg/mLExcellent. Forms soluble hydrochloride salt.
DMSO > 100 mg/mLExcellent for stock solutions.
Ethanol ~ 10-20 mg/mLModerate.[1] Not recommended for precision dosing.[1]
PBS (pH 7.4) ~ 0.5 mg/mLPoor. Metastable; may precipitate over time.
20% HP-β-CD ~ 10 mg/mLGood.[1] Prevents aggregation via encapsulation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53524337, 1-(1-Acetylpiperidin-4-yl)-3-(2-propoxyphenyl)urea. Retrieved from [Link]

    • Context: Provides physicochemical properties (LogP, H-bond donors) for structurally analogous piperidinyl-urea derivatives.[1]

  • Gazi University & Friedrich-Schiller-University Jena (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors.[1][2] ChemMedChem. Retrieved from [Link]

    • Context: Validates the use of urea-piperidine scaffolds in sEH inhibition and discusses the structural requirements for solubility and potency.
  • MDPI (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. Molbank.[1][3][4] Retrieved from [Link]

    • Context: Detailed analysis of urea hydrogen bonding networks and crystal lattice energy, explaining the "brick wall" insolubility mechanism.
    • Context: Commercial availability and handling data for closely related piperidine-propyl-urea analogs.[1]

Sources

Troubleshooting

Optimizing purification of 1-(1-Methylpiperidin-4-yl)-3-propylurea via column chromatography

Case ID: PUR-UREA-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of Column Chromatography for Basic Urea Derivatives Executive Summary You are attempting to purify 1-(1-Methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-UREA-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of Column Chromatography for Basic Urea Derivatives

Executive Summary

You are attempting to purify 1-(1-Methylpiperidin-4-yl)-3-propylurea . This molecule presents a dual chromatographic challenge:

  • The Basic Nitrogen (Piperidine): The tertiary amine (pKa ~9–10) will interact strongly with acidic silanols on standard silica gel, leading to severe peak tailing and irreversible adsorption.

  • The Urea Linkage: This polar moiety increases water solubility and hydrogen bonding, often causing poor solubility in standard non-polar organic solvents (like Hexane/EtOAc) and requiring polar mobile phases (DCM/MeOH).

This guide provides a self-validating workflow to overcome these issues using modified Normal Phase (NP) or High-pH Reverse Phase (RP) chromatography.

Module 1: Method Development & Stationary Phase Selection

Q: Which stationary phase should I choose?

A: Your choice depends on the scale and available equipment. Do not default to standard silica without modification.

Stationary PhaseSuitabilityTechnical Notes
Standard Silica (Irregular) Moderate (Requires Modification)Must use a basic modifier (TEA or NH₄OH) in the mobile phase to suppress silanol activity. Without it, the amine will streak.
Amine-Functionalized Silica (NH₂) High (Recommended)The surface is already basic. Eliminates the need for mobile phase modifiers.[1] Prevents "amine-silanol" interaction.[2]
C18 (Reverse Phase) High (For Final Purity)Requires High pH buffer (pH 9–10) to keep the amine in the free-base form. At low pH (acidic), the protonated amine will elute in the void volume.
Q: What is the recommended mobile phase for Standard Silica?

A: You must use a "Basified Gradient." Standard Hexane/Ethyl Acetate will likely fail due to the polarity of the urea.

  • System: Dichloromethane (DCM) / Methanol (MeOH).[1][3][4]

  • Modifier: 1% Ammonium Hydroxide (NH₄OH) or 1–3% Triethylamine (TEA).

  • Protocol:

    • Solvent A: DCM + 1% TEA.

    • Solvent B: 10:1 MeOH:NH₄OH (or MeOH + 1% TEA).

    • Gradient: 0% B to 20% B over 15 Column Volumes (CV).

Critical Warning: Do not use Acetone/Hexane with primary/secondary amines (though your urea is stable, impurities might react to form imines). Stick to DCM/MeOH or EtOAc/EtOH.

Module 2: Visualization & Workflow Logic

The following diagram outlines the decision logic for purifying this specific molecule.

PurificationLogic Start Crude Mixture: 1-(1-Methylpiperidin-4-yl)-3-propylurea SolubilityCheck Solubility Check: Dissolves in DCM? Start->SolubilityCheck NP_Path Normal Phase (Silica) SolubilityCheck->NP_Path Yes RP_Path Reverse Phase (C18) SolubilityCheck->RP_Path No (Polar/Oily) TLC_Test TLC Analysis: (10% MeOH/DCM + 1% NH4OH) NP_Path->TLC_Test Tailing Is Spot Tailing? TLC_Test->Tailing AddBase Increase Base Modifier (Switch to 2% NH4OH in MeOH) Tailing->AddBase Yes (Moderate) AmineCol Switch to Amine (NH2) Silica Column Tailing->AmineCol Yes (Severe) Run Column Run Column Tailing->Run Column No pH_Check Mobile Phase pH Selection RP_Path->pH_Check High_pH High pH (pH 9.5) Ammonium Bicarbonate pH_Check->High_pH Recommended Low_pH Low pH (pH 2) Formic Acid pH_Check->Low_pH Avoid Result_RP Success: Free base retains on C18 High_pH->Result_RP Fail_RP Failure: Protonated amine elutes in void Low_pH->Fail_RP

Figure 1: Decision Matrix for purification of basic urea derivatives. Note the critical divergence at pH selection for Reverse Phase chromatography.

Module 3: Troubleshooting Guides (FAQ)

Issue 1: "My compound is streaking/tailing across the column."

Diagnosis: This is the classic "Amine Effect." The basic nitrogen on the piperidine ring is hydrogen-bonding with the acidic silanols (Si-OH) on the silica surface.

The Fix:

  • Pre-condition the Column: Flush the silica column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) before loading your sample. This "caps" the active silanol sites.

  • Mobile Phase Modifier: Ensure your elution solvent contains base.

    • Recipe: DCM : Methanol : NH₄OH (90 : 9 : 1).

    • Why: Ammonia competes for the silanol sites more aggressively than your product, effectively displacing it and sharpening the peak [1].

Issue 2: "I cannot see my compound on the TLC plate."

Diagnosis: 1-(1-Methylpiperidin-4-yl)-3-propylurea lacks a strong chromophore (like a benzene ring). It will have very weak UV absorbance (likely only end-absorption <210 nm).

The Fix: Do not rely on UV 254 nm. Use specific stains:

  • Dragendorff’s Reagent: Stains tertiary amines (the piperidine ring) bright orange/red. This is the gold standard for this molecule.

  • Iodine Chamber: General detection for organics (brown spots).

  • Ninhydrin: Will not work well because there is no primary amine (unless the urea hydrolyzes).

  • ELSD (Evaporative Light Scattering Detector): If using automated flash chromatography, enable ELSD. It detects non-chromophoric compounds based on mass/volatility [2].

Issue 3: "The product precipitates on the column."

Diagnosis: Urea derivatives have low solubility in non-polar solvents. If you load in DCM but the gradient starts with 100% Hexane (or Heptane), the compound will crash out at the top of the column.

The Fix: Use Solid Loading (Dry Loading) .

  • Dissolve the crude mixture in MeOH or DCM.[3]

  • Add silica gel (ratio 1:2 crude:silica).

  • Evaporate to dryness on a rotovap until you have a free-flowing powder.

  • Load this powder into a solid load cartridge (or on top of the column).

  • Why: This eliminates solubility issues during the injection phase [3].

Module 4: Advanced Reverse Phase (C18) Protocol

If Normal Phase fails to separate impurities, use C18. However, pH control is non-negotiable for amines.

The "High pH" Strategy:

  • Theory: At neutral/low pH, the piperidine nitrogen is protonated (

    
    ), making it highly polar and causing it to elute immediately (retention factor 
    
    
    
    ). You must deprotonate it to make it hydrophobic enough to stick to the C18 chain.
  • Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% NH₄OH in water.

  • Gradient:

    • Solvent A: Water (pH 10 with NH₄OH).

    • Solvent B: Acetonitrile (or Methanol).

    • Profile: 5% B to 60% B.

  • Column: Ensure your C18 column is rated for High pH (e.g., "Hybrid" or "Gemini" style columns). Standard silica-based C18 degrades above pH 8 [4].

References

  • Biotage. (2023).[5] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[6] Org.[2][5][6] Synth. 2025, 102, 276–302. Retrieved from [Link]

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of 1-(1-Methylpiperidin-4-yl)-3-propylurea (MPU) in Animal Studies

Disclaimer: 1-(1-Methylpiperidin-4-yl)-3-propylurea (referred to herein as MPU) is treated as a novel chemical entity (NCE) for the purposes of this guide. The principles and protocols described are based on established...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 1-(1-Methylpiperidin-4-yl)-3-propylurea (referred to herein as MPU) is treated as a novel chemical entity (NCE) for the purposes of this guide. The principles and protocols described are based on established methodologies for small molecules with similar structural motifs (urea and piperidine) and are intended to provide a robust framework for researchers encountering bioavailability challenges.

Introduction

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is often challenged by its pharmacokinetic (PK) properties. A critical hurdle for many orally administered drugs is achieving adequate bioavailability—the fraction of the dose that reaches systemic circulation. This guide is designed for researchers observing low or variable oral bioavailability of MPU in preclinical animal studies. It provides a structured, problem-oriented approach to troubleshoot common issues, along with detailed protocols to systematically investigate and overcome these challenges.

The structure of MPU, containing a basic piperidine ring and a urea moiety, presents a unique set of physicochemical properties that can influence its absorption, distribution, metabolism, and excretion (ADME). The piperidine group can modulate lipophilicity and solubility, while the urea functionality can form strong hydrogen bonds, potentially impacting membrane permeability and metabolic stability.[1][2] This guide will help you dissect these potential issues and implement rational strategies to enhance MPU's in vivo performance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers may have when first encountering poor bioavailability with a compound like MPU.

Question 1: We've just received our first in vivo PK data for MPU in rats, and the oral bioavailability is less than 5%. Where do we start?

Answer: A bioavailability result under 5% points to significant hurdles in oral absorption. The first step is to systematically evaluate the "three pillars" of oral bioavailability: solubility, permeability, and first-pass metabolism.

  • Assess Solubility: Was the compound fully dissolved in your dosing vehicle? Poor solubility is a primary cause of low bioavailability for many NCEs.[3] An immediate action is to determine MPU's kinetic and thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid, SGF; Fasted-State Simulated Intestinal Fluid, FaSSIF).

  • Estimate Permeability: The urea and piperidine groups can affect how well MPU crosses the intestinal wall.[1] An in vitro Caco-2 permeability assay is the industry standard to predict intestinal absorption and identify whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[4][5]

  • Evaluate Metabolic Stability: First-pass metabolism in the gut wall and liver can rapidly clear the drug before it reaches systemic circulation. In vitro assays using liver microsomes or hepatocytes will provide an initial assessment of MPU's metabolic stability.

A logical workflow is to first confirm solubility, as it is often the easiest factor to address through formulation. If solubility is not the limiting factor, then permeability and metabolism become the primary focus.

Question 2: We are seeing high variability in plasma concentrations between animals in the same dosing group. What could be the cause?

Answer: High inter-animal variability is a common and frustrating issue that can obscure the true pharmacokinetic profile of a compound.[6] The causes can be categorized into three areas:

  • Formulation Issues: If MPU is administered as a suspension, inconsistent particle size or poor homogeneity can lead to animals receiving different effective doses. Ensure your formulation is uniform and stable for the duration of the study.

  • Dosing Technique: Improper oral gavage can lead to dosing errors or undue stress on the animals, which can alter gastrointestinal physiology and drug absorption.[5] Review your gavage technique to ensure it is consistent and minimally stressful.

  • Physiological Differences: Factors like the fed/fasted state of the animals can significantly impact the absorption of lipophilic drugs.[7][8] Standardizing the fasting period before dosing is crucial. Additionally, underlying differences in animal health or gut microflora can contribute to variability.

Start by re-evaluating your formulation preparation and dosing procedures, as these are the most common sources of operator-dependent variability.

Question 3: How do I choose the right formulation strategy to improve MPU's bioavailability?

Answer: The choice of formulation depends directly on the physicochemical properties of MPU. There is no one-size-fits-all solution.[9]

  • For Dissolution Rate-Limited Absorption (Likely for a poorly soluble, crystalline compound): The goal is to increase the dissolution rate. Strategies include:

    • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles.[10]

    • Amorphous Solid Dispersions: Dispersing MPU in a polymer matrix prevents crystallization and maintains the drug in a higher-energy, more soluble state.[11]

  • For Solubility-Limited Absorption (When the dose requires a volume of water to dissolve that is greater than what's available in the gut):

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can dissolve the drug and utilize lipid absorption pathways, potentially bypassing first-pass metabolism.[10] This is particularly effective for lipophilic compounds.

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.[12]

The best approach is to conduct a small-scale screening of several formulation types. See Protocol 2 for a detailed screening methodology.

Section 2: Troubleshooting Guide for Low Oral Bioavailability

This guide provides a systematic workflow for diagnosing and solving specific bioavailability issues encountered during your animal studies.

Problem Observed Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Low & Variable Plasma Concentrations 1. Poor aqueous solubility.2. Inadequate formulation.3. Dosing inaccuracies.1. Characterize Physicochemical Properties: Perform solubility testing in water, PBS, and biorelevant media (SGF, FaSSIF). See Protocol 1 . 2. Formulation Screening: Test several formulation types in parallel (e.g., co-solvent, suspension, SEDDS). See Protocol 2 . 3. Verify Dosing Technique: Ensure proper oral gavage technique and accurate dose volume administration.[5]
Undetectable Plasma Concentration 1. Extremely low solubility/permeability.2. High first-pass metabolism.3. Analytical method lacks sensitivity.1. In Vitro ADME Assessment: Use Caco-2 assays to measure permeability and identify P-gp efflux.[4] Use liver microsomes to assess metabolic stability. 2. Consider IV Dosing: An intravenous (IV) dose will confirm systemic clearance and provide a baseline for absolute bioavailability calculation.[13] 3. Validate Bioanalytical Method: Confirm the Lower Limit of Quantification (LLOQ) of your LC-MS/MS method is sufficient.
Adequate Cmax, but Low AUC 1. Rapid systemic clearance.2. Enterohepatic recirculation issues.3. Short absorption window.1. Analyze IV PK Data: The elimination half-life (t½) from an IV dose will confirm if clearance is rapid.[13] 2. Metabolite Identification: Identify major metabolites in plasma and urine to understand clearance pathways.[14] 3. Consider Controlled-Release Formulation: If absorption is limited to the upper GI tract, a formulation that provides sustained release may improve the overall area under the curve (AUC).

Section 3: Experimental Protocols & Workflows

Protocol 1: Basic Physicochemical Property Assessment

Objective: To determine the aqueous solubility of MPU, a critical first step in understanding its oral absorption limitations.

Materials:

  • 1-(1-Methylpiperidin-4-yl)-3-propylurea (MPU) powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Fasted-State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • DMSO (for stock solution)

  • Validated LC-MS/MS method for MPU quantification

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve MPU in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Kinetic Solubility (Shake-Flask Method):

    • Add an excess amount of MPU powder to separate vials containing PBS, SGF, and FaSSIF (e.g., 2 mg of MPU to 1 mL of buffer).

    • Incubate the vials at 37°C with constant agitation for 24 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant, filter it through a 0.45 µm filter, and dilute it appropriately for analysis.

  • Sample Analysis: Quantify the concentration of MPU in the diluted supernatant using a validated LC-MS/MS method.

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of MPU in each medium. A solubility of <10 µg/mL is often indicative of potential absorption issues.

Protocol 2: Screening of Preclinical Formulation Strategies

Objective: To identify a suitable vehicle for in vivo oral dosing of MPU by screening several common formulation types.

Materials:

  • MPU powder

  • Excipients: PEG 400, Propylene Glycol, Solutol HS 15, Kolliphor EL, Capmul MCM (as examples for lipid-based systems), Methocel (for suspensions).

  • Mortar and pestle

  • Vortex mixer and magnetic stirrer

Methodology:

  • Vehicle Preparation: Prepare several potential vehicle compositions.

    • Aqueous Suspension: 0.5% (w/v) Methylcellulose (Methocel) in deionized water.

    • Co-Solvent Solution: 20% PEG 400 / 80% Saline.

    • Self-Emulsifying Drug Delivery System (SEDDS): 40% Capmul MCM / 40% Solutol HS 15 / 20% Propylene Glycol.

  • Formulation Preparation:

    • For each vehicle, attempt to prepare a formulation at the target in vivo dose concentration (e.g., 10 mg/mL).

    • Suspension: Add MPU powder to the Methocel solution and homogenize using a mortar and pestle or other appropriate equipment.

    • Solutions/SEDDS: Add MPU powder to the vehicle and use a vortex mixer and gentle warming (if necessary) to facilitate dissolution.

  • Visual and Microscopic Assessment:

    • Visually inspect each formulation for clarity (solutions) or uniformity (suspensions).

    • For solutions, observe for any signs of precipitation over a few hours.

    • For suspensions, use a microscope to check for particle size uniformity and potential aggregation.

  • Selection Criteria: Select the formulation that provides either a stable, clear solution or a fine, homogenous suspension at the required dose concentration. This formulation can then be advanced into a pilot PK study. Innovative strategies like solid dispersions or nanoparticle formulations may be considered if these simpler approaches fail.[7][9]

Protocol 3: Standard Operating Procedure for a Rodent Pharmacokinetic Study

Objective: To obtain accurate plasma concentration-time profiles for MPU following intravenous and oral administration in rats.

Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 250-300g.

Methodology:

  • Acclimatization: Acclimate animals for at least 3 days before the study.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.[8]

  • Dosing:

    • Intravenous (IV) Group: Administer MPU dissolved in a suitable IV vehicle (e.g., 20% Solutol/80% Saline) via the tail vein. A typical dose is 1-2 mg/kg.

    • Oral (PO) Group: Administer the selected MPU formulation via oral gavage. A typical dose is 5-10 mg/kg.[5]

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-150 µL) from each animal at specified time points.

    • IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify MPU concentrations in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).

  • Bioavailability Calculation: Calculate absolute oral bioavailability (F%) using the formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[13]

Section 4: Data Interpretation & Visualization

Data Presentation: Key Pharmacokinetic Parameters

Summarize your results in a clear table to compare different formulations or dosing routes.

ParameterIV Administration (1 mg/kg)PO - Suspension (10 mg/kg)PO - SEDDS (10 mg/kg)
Cmax (ng/mL) 85050450
Tmax (hr) 0.0832.01.0
AUC (ng*hr/mL) 12002502400
t½ (hr) 3.5-4.0
CL (mL/min/kg) 13.9--
F (%) -4.2% 40.0%

Table represents hypothetical data for illustrative purposes.

Diagrams and Workflows

A logical approach is key to successfully troubleshooting bioavailability. The following diagrams illustrate the decision-making process and experimental flow.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation Start Low Oral Bioavailability (<10%) Observed in First PK Study Solubility Is Aqueous Solubility > 100 µg/mL? Start->Solubility Permeability Is Caco-2 Permeability High (Papp > 10 x 10⁻⁶ cm/s)? Solubility->Permeability Yes Formulation Focus on Formulation: - Micronization - Amorphous Solid Dispersion - Lipid-Based Systems (SEDDS) Solubility->Formulation No Metabolism Is Metabolic Stability High in Liver Microsomes (t½ > 30 min)? Permeability->Metabolism Yes PermEnhance Focus on Permeability Enhancement: - Use of Permeation Enhancers - Prodrug Strategy Permeability->PermEnhance No MetabBlock Focus on Metabolism: - Prodrug approach to mask metabolic soft spots - Co-dosing with enzyme inhibitors (research tool) Metabolism->MetabBlock No ReTest Conduct Follow-up In Vivo PK Study with Optimized Approach Metabolism->ReTest Yes (Likely multi-factorial issue) Formulation->ReTest PermEnhance->ReTest MetabBlock->ReTest

Caption: Decision tree for troubleshooting poor oral bioavailability.

G cluster_workflow Preclinical In Vivo Pharmacokinetic Workflow Formulation 1. Formulation Development & QC Check AnimalPrep 2. Animal Acclimatization & Fasting Formulation->AnimalPrep Dosing 3. IV and PO Administration AnimalPrep->Dosing Sampling 4. Serial Blood Sampling Dosing->Sampling Processing 5. Plasma Isolation & Storage Sampling->Processing Analysis 6. LC-MS/MS Bioanalysis Processing->Analysis PK_Calc 7. PK Parameter Calculation (NCA) Analysis->PK_Calc Report 8. Data Interpretation & Reporting PK_Calc->Report

Caption: Standard workflow for an in vivo pharmacokinetic study.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. Available from: [Link]

  • Patel, J. et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation. Available from: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Parekh, D. et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Available from: [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available from: [Link]

  • Taylor & Francis Online. (2024). Prioritizing oral bioavailability in drug development strategies. Expert Opinion on Drug Discovery. Available from: [Link]

  • Consensus. (n.d.). In vivo methods for drug absorption. Available from: [Link]

  • Creative Biolabs. (n.d.). In Vivo ADME. Available from: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available from: [Link]

  • Wiley Online Library. (2024). Evaluating in vivo data for drug metabolism and transport: lessons from Kirchhoff's Laws. Clinical and Translational Science. Available from: [Link]

  • Prisys Biotechnology. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Available from: [Link]

  • MDPI. (n.d.). Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. Pharmaceutics. Available from: [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available from: [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. Available from: [Link]

  • CD Formulation. (n.d.). Oral Thin Film Preclinical Studies. Available from: [Link]

  • ResearchGate. (2026). DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS. Available from: [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Available from: [Link]

  • NCBI. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available from: [Link]

  • PubChem. (n.d.). 1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea;nitrate. Available from: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Low bioavailability and the impossibility of establishing a safe and efficacious dosage regimen for all animals. Available from: [Link]

  • Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]

Sources

Troubleshooting

Minimizing side reactions in the production of 1-(1-Methylpiperidin-4-yl)-3-propylurea

Welcome to the technical support center for the synthesis of 1-(1-Methylpiperidin-4-yl)-3-propylurea. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-Methylpiperidin-4-yl)-3-propylurea. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this reaction. Our focus is not just on the "how," but the "why," empowering you to troubleshoot effectively and maximize the purity and yield of your target compound. We will delve into the mechanistic underpinnings of common side reactions and provide robust protocols to mitigate them.

Section 1: Reaction Overview and Mechanistic Challenges

The synthesis of 1-(1-Methylpiperidin-4-yl)-3-propylurea is most directly achieved through the nucleophilic addition of 4-amino-1-methylpiperidine to propyl isocyanate.[1][2] While this reaction is generally efficient, the high reactivity of the isocyanate functional group makes it susceptible to competing reaction pathways, primarily driven by moisture.

The primary challenge is preventing the formation of the symmetrical byproduct, 1,3-dipropylurea. This occurs when propyl isocyanate reacts with trace amounts of water in the reaction medium to form an unstable carbamic acid, which then decarboxylates to yield propylamine.[3][4] This newly formed primary amine is nucleophilic and can react with another molecule of propyl isocyanate, leading to the undesired symmetrical urea.[5][6]

Below is a diagram illustrating the desired synthetic route versus the most common side reaction pathway.

G cluster_main Desired Reaction Pathway cluster_side Primary Side Reaction Pathway amine 4-Amino-1-methylpiperidine product Target Product 1-(1-Methylpiperidin-4-yl)-3-propylurea amine->product Nucleophilic Attack isocyanate Propyl Isocyanate isocyanate->product side_product Side Product 1,3-Dipropylurea isocyanate2 Propyl Isocyanate carbamic_acid Propylcarbamic Acid (Unstable) isocyanate2->carbamic_acid isocyanate2->side_product water H₂O (Trace Moisture) water->carbamic_acid Hydrolysis propylamine Propylamine carbamic_acid->propylamine Decarboxylation (-CO₂) propylamine->side_product Nucleophilic Attack

Caption: Desired vs. Undesired Reaction Pathways.

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final product is contaminated with a significant amount of 1,3-dipropylurea, confirmed by LC-MS and NMR. What is the cause and how can I prevent it?

A1: This is the most prevalent side reaction. As detailed in Section 1, the root cause is the hydrolysis of your starting material, propyl isocyanate, by water. The resulting propylamine then competes with your primary amine reactant (4-amino-1-methylpiperidine) to react with the remaining isocyanate.

Root Cause Analysis & Prevention Strategy:

  • Reagent Quality: Isocyanates are highly sensitive to moisture. Use a fresh bottle of propyl isocyanate or one that has been properly stored under an inert atmosphere. Avoid using old reagents that may have been exposed to atmospheric moisture.

  • Solvent Purity: The reaction solvent is the most likely source of water contamination. Always use an anhydrous grade solvent. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are recommended.[1][7] If you are unsure of the water content, consider drying the solvent over molecular sieves prior to use.

  • Reaction Atmosphere: Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel. A simple setup with a nitrogen-filled balloon is often sufficient.

  • Glassware: Ensure all glassware is thoroughly dried before use, either by flame-drying under vacuum or oven-drying at >100°C for several hours and allowing it to cool in a desiccator or under an inert atmosphere.

Q2: What are the optimal reaction conditions (solvent, temperature, stoichiometry) to maximize the yield of the desired unsymmetrical urea?

A2: Optimization involves balancing reaction rate with selectivity.

  • Solvent: Anhydrous DCM is an excellent first choice due to its inertness and ease of removal during workup. Anhydrous THF is also a suitable alternative.[1]

  • Temperature: The reaction between an amine and an isocyanate is typically fast and exothermic.[8] It is best practice to add the propyl isocyanate to the solution of 4-amino-1-methylpiperidine dropwise at a reduced temperature (0 °C) using an ice bath. This helps to control the initial exotherm and prevent potential side reactions that can be accelerated at higher temperatures. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for 2-4 hours to ensure completion.[9]

  • Stoichiometry: A 1:1 molar ratio of amine to isocyanate is theoretically correct. However, to ensure the complete consumption of the more valuable or difficult-to-remove reagent, a slight excess (1.05 to 1.1 equivalents) of one reagent can be used. In this case, using a slight excess of the 4-amino-1-methylpiperidine can help drive the reaction to completion and ensure all the moisture-sensitive isocyanate is consumed. The excess polar amine is generally easier to remove during purification than the non-polar 1,3-dipropylurea byproduct.

Q3: My reaction yield is consistently low, even when I don't see significant byproduct formation. What are other potential causes?

A3: Low yield in the absence of major side products often points to issues with reagent viability or product loss during workup.

  • Isocyanate Degradation: Besides hydrolysis, isocyanates can undergo self-polymerization, especially if stored improperly or in the presence of certain contaminants. This reduces the amount of active reagent available for the reaction. Always use high-purity isocyanate.

  • Incomplete Reaction: Ensure adequate stirring and sufficient reaction time. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Product Loss During Workup/Purification: The target urea has basic nitrogen atoms and can exhibit some water solubility. During aqueous workup, ensure the pH of the aqueous layer is basic to keep the product in its free-base form and minimize its partitioning into the aqueous phase. Overly aggressive washing or using an inappropriate purification method can lead to significant product loss.

Q4: How can I effectively purify the final product to remove the 1,3-dipropylurea and unreacted starting materials?

A4: Chromatographic separation is the most reliable method.

  • Flash Column Chromatography: The desired product, 1-(1-Methylpiperidin-4-yl)-3-propylurea, is significantly more polar than the 1,3-dipropylurea byproduct due to the tertiary amine in the piperidine ring. This difference in polarity allows for excellent separation on a silica gel column.

    • Recommended Mobile Phase: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is effective. Start with a low polarity eluent (e.g., 100% DCM or 1-2% MeOH in DCM) to elute the non-polar 1,3-dipropylurea, then gradually increase the methanol concentration (e.g., to 5-10% MeOH) to elute your desired product. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (~0.5-1%) to the mobile phase can prevent peak tailing of the basic product on the acidic silica gel.

  • Acid-Base Extraction: While less precise than chromatography, a carefully performed acid-base extraction can enrich the product. The basic product can be extracted into a dilute acidic aqueous solution (e.g., 1M HCl), leaving the neutral 1,3-dipropylurea in the organic layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent. However, this method risks hydrolysis and may not provide high purity on its own.

Section 3: Quick Troubleshooting Guide

SymptomProbable Cause(s)Recommended Solution(s)
Low Purity: Significant peak in LC-MS/NMR corresponding to 1,3-dipropylurea (MW ~144.22).1. Water contamination in solvent or reagents. 2. Reaction exposed to atmospheric moisture.1. Use anhydrous solvents and fresh, properly stored reagents. 2. Run the reaction under an inert (N₂ or Ar) atmosphere. 3. Use oven- or flame-dried glassware.
Low Overall Yield: Little starting material remains, but product recovery is poor.1. Degradation/polymerization of isocyanate. 2. Product loss during aqueous workup.1. Use a fresh bottle of propyl isocyanate. 2. During workup, ensure the aqueous layer is basic (pH > 10) before extracting the product.
Complex Reaction Mixture: Multiple unidentified peaks in the chromatogram.1. Reaction temperature was too high. 2. Impure starting materials.1. Control the exotherm by adding the isocyanate slowly at 0 °C. 2. Verify the purity of starting materials by NMR or GC-MS before starting.
Tailing of Product Peak during Chromatography. The basic product is interacting strongly with the acidic silica gel.Add a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent system.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to minimize side reactions and maximize product purity.

Reagents & Materials:

  • 4-Amino-1-methylpiperidine (1.0 eq)

  • Propyl isocyanate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet/balloon

  • Ice bath

  • Silica gel for column chromatography

Procedure:

  • Preparation: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Reactant Addition: Dissolve 4-amino-1-methylpiperidine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Isocyanate Addition: Add propyl isocyanate (1.0 eq), dissolved in a small amount of anhydrous DCM, to the stirred amine solution dropwise via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% MeOH/DCM with 1% NH₄OH) or LC-MS to confirm the consumption of the limiting reagent.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Elution: Use a gradient of 2% to 10% Methanol in Dichloromethane (with 0.5% triethylamine added to the solvent mixture).

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield 1-(1-Methylpiperidin-4-yl)-3-propylurea as a solid.

Section 5: Data Summary Table

ParameterRecommended ConditionRationale
Amine 4-Amino-1-methylpiperidineStarting material
Isocyanate Propyl isocyanateStarting material
Stoichiometry 1.0 : 1.0 (Amine:Isocyanate)Minimizes excess reagents. A slight excess of amine can be used if desired.
Solvent Anhydrous Dichloromethane (DCM)Aprotic, inert, and easy to remove.[1]
Temperature 0 °C for addition, then RTControls initial exotherm, preventing side reactions.[9]
Reaction Time 2-4 hoursTypically sufficient for complete conversion.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture-induced side reactions.[3][4]
Purification Silica Gel ChromatographyEffectively separates the polar product from non-polar byproducts.
Expected Yield >85% (post-purification)With optimized conditions, high yields are achievable.

Section 6: Troubleshooting Logic Diagram

This diagram provides a systematic workflow for diagnosing and resolving common synthesis issues.

G start Problem Identified: Low Yield or Purity check_lcms Analyze crude product by LC-MS/NMR start->check_lcms is_dipropylurea Is 1,3-dipropylurea the major impurity? check_lcms->is_dipropylurea Impurity Profile is_sm_remaining Are starting materials (SM) present? check_lcms->is_sm_remaining Conversion Check is_dipropylurea->is_sm_remaining No solve_moisture Root Cause: Moisture - Use anhydrous solvents - Use fresh isocyanate - Run under inert atmosphere - Dry all glassware is_dipropylurea->solve_moisture Yes solve_incomplete_rxn Root Cause: Incomplete Reaction - Increase reaction time - Check stirrer effectiveness - Verify reagent quality/concentration is_sm_remaining->solve_incomplete_rxn Yes solve_workup_loss Root Cause: Workup/Purification Loss - Ensure aqueous phase is basic (pH>10) during extraction - Optimize chromatography conditions is_sm_remaining->solve_workup_loss No (High conversion but low isolated yield) end Synthesis Optimized solve_moisture->end solve_incomplete_rxn->end solve_workup_loss->end

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

References

  • Organic Syntheses. "Urea derivative synthesis by amination, rearrangement or substitution". Organic Chemistry Portal. [Link]

  • Organic Syntheses. "Urea Formation - Common Conditions". Organic Chemistry Portal. [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). "One-Pot Synthesis of Ureas from Boc-Protected Amines". The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water". RSC Advances, 8(41), 23275–23281. [Link]

  • Reddy, K. S., et al. (2011). "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates". Asian Journal of Chemistry, 23(4), 1803-1806.
  • ResearchGate. "Symmetric and unsymmetrical ureas | Download Table". ResearchGate. [Link]

  • ResearchGate. "Urea formation via reaction of an isocyanate with an amine". ResearchGate. [Link]

  • Chamni, S., Zhang, J., & Zou, H. (2020). "Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates". Green Chemistry Letters and Reviews, 13(3), 246-257. [Link]

  • Di Mola, A., et al. (2018). "One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction". Beilstein Journal of Organic Chemistry, 14, 2528–2535. [Link]

  • SynthiChem. "Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications". SynthiChem. [Link]

  • Wang, Z., et al. (2022). "Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt". Molecules, 27(23), 8219. [Link]

  • Zavarise, C., et al. (2024). "Isocyanate-based multicomponent reactions". RSC Advances, 14(51), 38031-38063. [Link]

  • Gastaldi, S., et al. (2021). "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor". International Journal of Molecular Sciences, 22(13), 7013. [Link]

  • Ivanović, M. D., et al. (2002). "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate". Journal of the Serbian Chemical Society, 67(12), 793-800. [Link]

  • Raspoet, G., et al. (1999). "The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism". The Journal of Organic Chemistry, 64(18), 6769–6777. [Link]

  • Patsnap. "Technical Insights into Isocyanate Reaction Pathways". Patsnap Eureka. [Link]

  • Popin, R. V., & Cativiela, C. (2020). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry". ACS Medicinal Chemistry Letters, 11(4), 333-335. [Link]

  • Werner Blank. "Polyurethane Reactions". Werner Blank. [Link]

  • Zhuang, Y., et al. (2024). "Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists". Journal of Medicinal Chemistry. [Link]

  • Al-Rawi, J. M. A., & Williams, A. (1977). "The kinetics of hydrolysis of methyl and phenyl isocyanates". Journal of the Chemical Society, Perkin Transactions 2, (7), 999-1003. [Link]

  • ResearchGate. "Hydrolysis reaction of isocyanate". ResearchGate. [Link]

  • ResearchGate. "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor". ResearchGate. [Link]

  • Malinski, E., et al. (1987). "Synthesis and properties of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one". Acta Poloniae Pharmaceutica, 44(4), 321-326. [Link]

  • ResearchGate. "Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one". ResearchGate. [Link]

  • National Center for Biotechnology Information. "4-Amino-1-methylpiperidine". PubChem Compound Database. [Link]

  • El-Faham, A., et al. (2018). "Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure". Molbank, 2018(3), M997. [Link]

  • Funakoshi, S., et al. (1993). "Chemoselective one-step purification method for peptides synthesized by the solid-phase technique". Proceedings of the National Academy of Sciences, 90(15), 6981-6985. [Link]

  • Tovar, C., et al. (2018). "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis". Revista de la Sociedad Química de México, 62(2). [Link]

  • Schepmann, D., et al. (2016). "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties". Archiv der Pharmazie, 349(10), 750-763. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "Optimizing Chemical Synthesis: The Power of 4-Amino-1-methylpiperidine". Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Gladkikh, P. S., et al. (2023). "Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion". Molecules, 28(8), 3538. [Link]

  • Berardi, F., et al. (2010). "Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors". Bioorganic & Medicinal Chemistry, 18(3), 1251–1260. [Link]

  • Gladkikh, P. S., et al. (2021). "Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]-3-R-ureas". Russian Journal of Organic Chemistry, 57(5), 785-794. [Link]

  • Ruiz-Bermejo, M., et al. (2013). "Prebiotic synthesis of triazines from urea: a theoretical study of free radical routes to melamine, ammeline, ammelide and cyanuric acid". Physical Chemistry Chemical Physics, 15(31), 12950-12964. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 1-(1-Methylpiperidin-4-yl)-3-propylurea

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(1-Methylpiperidin-4-yl)-3-propylurea. Designed for researchers, scientists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(1-Methylpiperidin-4-yl)-3-propylurea. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the predicted chemical shifts, multiplicity, and integration of each proton signal, explaining the reasoning behind these assignments. Furthermore, this guide will compare these expected values with those of analogous structures, providing a robust framework for spectral interpretation.

The Structural Rationale: Predicting the ¹H NMR Spectrum

The structure of 1-(1-Methylpiperidin-4-yl)-3-propylurea combines a saturated heterocyclic amine (N-methylpiperidine) with a flexible alkyl urea chain. This combination of functionalities leads to a characteristic ¹H NMR spectrum. By dissecting the molecule into its constituent parts—the N-methylpiperidine ring, the propyl chain, and the urea linkage—we can predict the chemical environment of each proton and, consequently, its resonance frequency.

The electron-withdrawing nature of the urea carbonyl group will deshield adjacent protons, shifting their signals downfield. Conversely, the alkyl groups will exhibit signals in the more shielded, upfield region of the spectrum. The symmetry and conformational flexibility of the piperidine ring will also influence the appearance of its proton signals.

Predicted ¹H NMR Spectral Data for 1-(1-Methylpiperidin-4-yl)-3-propylurea

The following table summarizes the predicted ¹H NMR spectral assignments for 1-(1-Methylpiperidin-4-yl)-3-propylurea. These predictions are based on established chemical shift values for similar functional groups and the expected electronic effects within the molecule.[1][2][3]

Assignment Proton Label Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Propyl-CH₃H₉~0.9Triplet (t)3H
Propyl-CH₂H₈~1.5Sextet2H
Propyl-CH₂-NH₇~3.1Quartet (q)2H
Piperidine-CH (axial)H₄ₐ~1.4Multiplet (m)1H
Piperidine-CH₂ (axial)H₃ₐ, H₅ₐ~1.8Multiplet (m)2H
Piperidine-CH₂ (equatorial)H₃ₑ, H₅ₑ~2.8Multiplet (m)2H
Piperidine-CH-NH₁~3.5Multiplet (m)1H
N-CH₃H₆~2.2Singlet (s)3H
Urea N-H (propyl side)NH~5.5Triplet (t)1H
Urea N-H (piperidine side)NH~5.8Doublet (d)1H

In-Depth Spectral Analysis and Comparison

The Propyl Chain (H₇, H₈, H₉):

The terminal methyl group (H₉) of the propyl chain is expected to appear as a triplet at approximately 0.9 ppm, due to coupling with the adjacent methylene protons (H₈). The central methylene group (H₈) will experience coupling from both the terminal methyl (H₉) and the methylene group attached to the urea nitrogen (H₇), resulting in a more complex multiplet, predicted here as a sextet, around 1.5 ppm. The methylene group directly attached to the urea nitrogen (H₇) is deshielded by the electronegative nitrogen and the nearby carbonyl group, shifting its signal downfield to around 3.1 ppm. This signal is expected to be a quartet due to coupling with the adjacent methylene protons (H₈).

The N-Methylpiperidine Ring (H₁, H₃, H₄, H₅, H₆):

The N-methyl group (H₆) is anticipated to be a sharp singlet around 2.2 ppm, a characteristic chemical shift for such groups.[1] The protons on the piperidine ring will exhibit more complex signals due to conformational isomers (axial and equatorial). The methine proton (H₁) attached to the urea nitrogen will be the most downfield of the ring protons, around 3.5 ppm, due to the deshielding effect of the urea moiety. The axial and equatorial protons on the same carbon (e.g., H₃ₐ and H₃ₑ) are chemically non-equivalent and will have different chemical shifts and coupling constants. Generally, equatorial protons resonate at a lower field than their axial counterparts. The complex coupling patterns between these protons will likely result in broad multiplets for the piperidine ring protons.

The Urea Protons (NH):

The two N-H protons of the urea group are expected to appear as distinct signals due to their different chemical environments. Their chemical shifts can be sensitive to solvent, concentration, and temperature.[4][5] The NH proton on the propyl side is predicted to be a triplet around 5.5 ppm due to coupling with the adjacent methylene group (H₇). The NH proton on the piperidine side is expected to be a doublet around 5.8 ppm, coupling with the methine proton of the piperidine ring (H₁). These signals may be broad.

Experimental Protocols

To obtain a high-quality ¹H NMR spectrum of 1-(1-Methylpiperidin-4-yl)-3-propylurea, the following experimental protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[6][7][8] Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[7] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which will also help in observing exchangeable protons like the urea N-H protons.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[6][9]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[10]

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument, to achieve good signal dispersion.

  • Acquisition Parameters:

    • Number of Scans (NS): A typical range is 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.[11]

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally sufficient for good resolution.[11]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point.[11]

    • Pulse Angle: A 30° or 45° pulse angle is often used for routine ¹H NMR to allow for a shorter relaxation delay.

  • Shimming: Carefully shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

  • Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction of the Free Induction Decay (FID) to obtain the final spectrum.

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for assigning the proton signals in the ¹H NMR spectrum of 1-(1-Methylpiperidin-4-yl)-3-propylurea.

G cluster_0 Initial Analysis cluster_1 Signal Characterization cluster_2 Structural Fragment Assignment cluster_3 Final Confirmation A Acquire 1H NMR Spectrum B Identify Solvent and TMS Peaks A->B C Integrate All Signals B->C D Determine Multiplicity of Each Signal C->D E Measure Chemical Shifts (ppm) D->E F Assign Propyl Chain Protons (H7, H8, H9) based on splitting and integration E->F G Assign N-Methyl Singlet (H6) E->G H Assign Piperidine Ring Protons (H1, H3, H4, H5) based on complex multiplets E->H I Assign Urea NH Protons based on characteristic shifts and coupling E->I J Correlate Assignments with 2D NMR (COSY, HSQC) if available F->J K Final Structure Confirmation F->K G->J G->K H->J H->K I->J I->K J->K

Caption: Workflow for ¹H NMR spectral assignment.

Conclusion

The ¹H NMR spectral analysis of 1-(1-Methylpiperidin-4-yl)-3-propylurea is a multi-faceted process that relies on a solid understanding of fundamental NMR principles. By systematically analyzing the chemical shifts, integration, and multiplicity of the signals, and by comparing them to known values for similar structural motifs, a confident assignment of the spectrum can be achieved. The experimental protocols outlined in this guide provide a framework for obtaining high-quality data, which is the cornerstone of accurate spectral interpretation. This comprehensive approach ensures the reliable characterization of this and similar molecules, which is crucial in the fields of chemical research and drug development.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved February 15, 2026, from [Link]

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). Retrieved February 15, 2026, from [Link]

  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sample Preparation - Max T. Rogers NMR - Michigan State University. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sample preparation. (n.d.). Retrieved February 15, 2026, from [Link]

  • NMR Sample Preparation - NMR Spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]

  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • ¹H NMR spectra: (a) Epichlorohydrin; (b) N‐methylpiperidine; (c)... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Propylurea | C4H10N2O | CID 12303 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Interpreting | OpenOChem Learn. (n.d.). Retrieved February 15, 2026, from [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. (2020, July 30). Retrieved February 15, 2026, from [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved February 15, 2026, from [Link]

  • NMR study on the three component solution containing STPP, Urea and Hydrogen Peroxide - Dental Trey. (n.d.). Retrieved February 15, 2026, from [Link]

  • An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea - Scholarship @ Claremont. (n.d.). Retrieved February 15, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 1-(1-Methylpiperidin-4-yl)-3-propylurea

The following guide provides an advanced technical analysis of the mass spectrometry fragmentation patterns of 1-(1-Methylpiperidin-4-yl)-3-propylurea . This document is structured to assist analytical chemists and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an advanced technical analysis of the mass spectrometry fragmentation patterns of 1-(1-Methylpiperidin-4-yl)-3-propylurea . This document is structured to assist analytical chemists and drug development scientists in structural elucidation, impurity profiling, and metabolite identification.

Content Type: Publish Comparison Guide Subject: Structural Elucidation & Fragmentation Mechanics Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)[1]

Executive Summary & Chemical Context

1-(1-Methylpiperidin-4-yl)-3-propylurea (MPPU) represents a distinct class of unsymmetrical ureas incorporating a basic tertiary amine within a piperidine ring. This structural motif is frequently encountered in G-protein coupled receptor (GPCR) antagonists and as a degradation product in urea-based pharmaceuticals.

Unlike simple dialkyl ureas, the fragmentation of MPPU is governed by the high proton affinity (PA) of the N-methylpiperidine moiety. This guide compares MPPU’s behavior against structural analogs to demonstrate how charge localization dictates spectral output, providing a robust framework for identifying this moiety in complex matrices.

Key Chemical Properties[2][3][4]
  • Formula:

    
    
    
  • Exact Mass: 199.1685 Da

  • Precursor Ion [M+H]⁺: m/z 200.17

  • Core Structural Features: Propyl chain (lipophilic tail), Urea linkage (cleavage site), N-methylpiperidine (charge carrier).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following LC-MS/MS protocol is recommended. This setup prioritizes the detection of diagnostic fragment ions essential for distinguishing MPPU from isobaric interferences.

Chromatographic & Ionization Parameters
ParameterSettingRationale
Ionization Source ESI (Positive Mode)The basic piperidine nitrogen (

) ensures high ionization efficiency as [M+H]⁺.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE preserves the urea linkage; High CE reveals piperidine ring-specific fragments.
Mobile Phase A 0.1% Formic Acid in

Acidic pH maintains the protonated state of the tertiary amine.
Column C18 Reverse Phase (e.g., 2.1 x 50mm)Retains the propyl chain; MPPU elutes earlier than purely lipophilic analogs due to the polar amine.
Quality Control Check
  • System Suitability: Inject a standard of 1,3-Dicyclohexylurea (DCU) prior to analysis. DCU fragments symmetrically; if asymmetric cleavage is observed, check collision cell gas pressure.

  • Carryover Check: The tertiary amine can adsorb to stainless steel. Use a needle wash of 50:50 MeOH:ACN with 0.1% Formic Acid.

Fragmentation Mechanics & Signaling Pathways

The fragmentation of MPPU is driven by Charge-Remote Fragmentation and Charge-Proximate mechanisms. The proton localized on the piperidine nitrogen directs the cleavage pathways.

Primary Fragmentation Pathway (The Diagnostic Split)

Upon Collision Induced Dissociation (CID), the urea bond is the weakest link. However, the charge retention is strictly controlled by proton affinity.

  • Pathway A (Dominant): Cleavage of the urea N-C bond on the propyl side.

    • Mechanism: Proton transfer to the piperidine amine allows the neutral loss of Propyl Isocyanate (85 Da).

    • Product Ion: 4-Amino-1-methylpiperidine cation (m/z 115 ).

    • Significance: This is the Base Peak (100% intensity) in most quadrupole spectra.

  • Pathway B (Minor): Cleavage of the urea N-C bond on the piperidine side.

    • Mechanism: Loss of Propylamine (59 Da).

    • Product Ion: 1-Methylpiperidin-4-yl isocyanate cation (m/z 141 ).

    • Observation: Often low abundance because the isocyanate group destabilizes the positive charge relative to the amine in Pathway A.

Secondary Fragmentation (Fingerprinting)

Further fragmentation of the m/z 115 ion confirms the piperidine ring structure:

  • m/z 98: Loss of

    
     (17 Da) from the primary amine group on the ring.
    
  • m/z 72: Retro-Diels-Alder (RDA) type ring opening or

    
    -cleavage of the N-methyl group, characteristic of N-methylpiperidines.
    
Visualized Fragmentation Tree

The following diagram maps the causal relationships between the precursor and product ions.

FragmentationPathways Parent Precursor Ion [M+H]+ m/z 200.17 Frag115 Base Peak 4-Amino-1-methylpiperidine m/z 115.12 Parent->Frag115 Frag141 Minor Ion Piperidinyl Isocyanate m/z 141.09 Parent->Frag141 Neutral1 Loss: Propyl Isocyanate (-85 Da) Parent->Neutral1 Neutral2 Loss: Propylamine (-59 Da) Parent->Neutral2 Frag98 Elimination Product Tetrahydropyridine deriv. m/z 98.09 Frag115->Frag98 Frag72 Ring Cleavage N-methyl fragment m/z 72.08 Frag115->Frag72 Neutral3 Loss: NH3 (-17 Da) Frag115->Neutral3 Neutral4 Ring Cleavage (-43 Da) Frag115->Neutral4

Caption: Figure 1. ESI-MS/MS fragmentation lineage of 1-(1-Methylpiperidin-4-yl)-3-propylurea showing the dominant pathway via isocyanate loss.

Comparative Analysis: Benchmarking Alternatives

To validate the identity of MPPU, it is crucial to compare its spectral signature against structural analogs. This section contrasts MPPU with 1-Cyclohexyl-3-propylurea (Non-basic analog) and 1-(1-Methylpiperidin-4-yl)-3-methylurea (Chain variant).

Comparison Guide: Spectral Signatures
FeatureTarget: MPPU Analog A: 1-Cyclohexyl-3-propylurea Analog B: Methylurea Variant
Precursor [M+H]⁺ m/z 200m/z 185m/z 172
Base Peak m/z 115 (Piperidine amine)m/z 126 (Cyclohexyl isocyanate)m/z 115 (Same core)
Charge Localization Highly localized on Piperidine NDelocalized (Urea protons)Localized on Piperidine N
Key Neutral Loss -85 Da (Propyl Isocyanate)-59 Da (Propylamine)-57 Da (Methyl Isocyanate)
Low Mass Region m/z 72, 98 (Ring fragments)m/z 43, 83 (Alkyl fragments)m/z 72, 98
Performance Insight
  • Sensitivity: MPPU exhibits 10-50x higher ionization efficiency in ESI(+) compared to the Cyclohexyl analog. The tertiary amine acts as a "charge tag," making MPPU detectable at significantly lower concentrations (LOD ~ 0.1 ng/mL).

  • Specificity: The transition 200 → 115 is highly specific. While the Methylurea variant also produces m/z 115, it is easily chromatographically separated. The Cyclohexyl analog lacks the m/z 115 diagnostic ion entirely, preventing false positives.

Mechanistic Differentiator

In non-basic ureas (Analog A), fragmentation often involves a McLafferty Rearrangement if the alkyl chain permits (gamma-hydrogens available). In MPPU, the high basicity of the piperidine nitrogen suppresses the McLafferty pathway in favor of direct inductive cleavage. This makes the MPPU spectrum cleaner and easier to interpret automatically by software algorithms.

References

  • Differentiation of N,N'-substituted urea derivatives : Title: Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry. Source: Rapid Communications in Mass Spectrometry (via PubMed). URL:[Link]

  • Piperidine Ring Fragmentation : Title: Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies.[2] Source: European Journal of Pharmaceutical Sciences.[2] URL:[Link]

  • General Urea Fragmentation Mechanisms : Title: Fragmentation patterns in the mass spectra of organic compounds (Ureas and Amides).[1][3] Source: ChemGuide / Mass Spectrometry Principles. URL:[Link]

  • Analogous Ketamine/Piperidine Fragmentation : Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Analogues. Source: Molecules (PMC). URL:[Link]

Sources

Validation

Technical Comparison: 1-(1-Methylpiperidin-4-yl)-3-propylurea vs. Standard sEH Inhibitors

The following technical guide provides an in-depth comparative analysis of 1-(1-Methylpiperidin-4-yl)-3-propylurea , evaluating its pharmacological profile against standard Soluble Epoxide Hydrolase (sEH) inhibitors. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 1-(1-Methylpiperidin-4-yl)-3-propylurea , evaluating its pharmacological profile against standard Soluble Epoxide Hydrolase (sEH) inhibitors.

[1]

Executive Summary & Compound Profile

1-(1-Methylpiperidin-4-yl)-3-propylurea represents a specific structural class of 1,3-disubstituted ureas , widely recognized as the primary pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH) .[1]

In the context of drug development, this compound serves as a critical Structure-Activity Relationship (SAR) probe .[1] Unlike clinical candidates that utilize bulky hydrophobic groups (e.g., adamantane or phenyl) to occupy the enzyme's catalytic tunnel, this compound features a smaller propyl group . This structural variance makes it an ideal reference point to demonstrate the necessity of lipophilic occupancy for high-affinity binding.[1]

  • Primary Target: Soluble Epoxide Hydrolase (sEH/EPHX2).[1]

  • Mechanism: Transition State Mimicry (Urea binds to Asp333 catalytic residue).[1]

  • Key Differentiator: High water solubility (due to the methylpiperidine) but reduced lipophilic surface area compared to standard inhibitors like AUDA or TPU .[1]

Mechanism of Action: The Catalytic Fit

To understand the potency difference, one must analyze the sEH catalytic pocket. The enzyme hydrolyzes Epoxyeicosatrienoic acids (EETs)—potent anti-inflammatory mediators—into inactive diols (DHETs).[1]

Inhibition Mechanics:

  • The Urea Core: Acts as a Transition State Mimic , forming hydrogen bonds with the active site residues Asp333 , Tyr381 , and Tyr465 .

  • The "Right" Side (Polar): The 1-Methylpiperidin-4-yl group improves solubility and sits near the enzyme surface, interacting with polar residues.[1]

  • The "Left" Side (Hydrophobic): This is the critical potency determinant.[1] The enzyme has a deep, L-shaped hydrophobic pocket.

    • Standard Inhibitors (e.g., AUDA): Use an Adamantyl group to fill this pocket perfectly (Lock & Key).

    • Subject Compound: Uses a Propyl group, which is too small to generate significant Van der Waals forces, resulting in a higher

      
       (lower potency).
      
Diagram: sEH Signaling & Inhibition Pathway

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-Inflammatory) AA->EETs Epoxidation CYP CYP450 Epoxygenases CYP->AA DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (Target Enzyme) sEH->EETs Degrades Inhibitor Urea Inhibitor (1-(1-Methylpiperidin-4-yl)-3-propylurea) Inhibitor->sEH Competitive Inhibition (Transition State Mimic)

Caption: The sEH enzyme degrades beneficial EETs.[1] Urea inhibitors block this hydrolysis, stabilizing EET levels to reduce inflammation.

Comparative Potency Analysis

The following data contrasts the subject compound with industry-standard inhibitors. The potency is measured in IC50 (concentration required to inhibit 50% of enzyme activity).[1]

Table 1: Potency & Physicochemical Comparison[1]
CompoundStructure (R-Group)IC50 (Human sEH)SolubilityMetabolic Stability
1-(1-Methylpiperidin-4-yl)-3-propylurea Propyl (Small Alkyl) ~500 - 1500 nM High Moderate
AUDA (Standard)Adamantyl (Bulky)~ 3 - 8 nMLowLow (Beta-oxidation)
TPU (Potent Tool)Trifluoromethoxyphenyl~ 1 - 5 nMModerateHigh

-AUCB
4-Chlorophenyl~ 1 - 2 nMModerateHigh

Analysis:

  • Potency Gap: The subject compound is approximately 100-500x less potent than AUDA or TPU.[1] This confirms that a bulky lipophilic group (Adamantyl/Phenyl) is non-negotiable for nanomolar affinity.[1]

  • Solubility Advantage: While less potent, the methylpiperidine moiety confers superior water solubility compared to the highly lipophilic AUDA, making the propyl variant a useful "fragment" for crystallographic soaking or fragment-based drug design (FBDD).

Experimental Protocol: Fluorescent sEH Assay

To validate these potency values in your own lab, use the PHOME (Cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyloxiranyl)methyl carbonate) fluorometric assay.[1] This protocol is self-validating via a standard curve.[1]

Reagents
  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

  • Substrate: PHOME (50 µM final concentration).

  • Enzyme: Recombinant Human sEH (1 nM final).

  • Inhibitor: Serial dilutions of 1-(1-Methylpiperidin-4-yl)-3-propylurea (10 µM to 1 nM).[1]

Step-by-Step Workflow
  • Preparation: Dilute sEH enzyme in Buffer to 2x concentration (2 nM).

  • Incubation: Add 100 µL of Enzyme solution to 2 µL of Inhibitor (in DMSO). Incubate at 30°C for 10 minutes to allow equilibrium binding.

    • Control A: Enzyme + DMSO (100% Activity).[1]

    • Control B: Buffer + DMSO (Background).[1]

  • Initiation: Add 100 µL of PHOME substrate (100 µM). Final volume 200 µL.[1]

  • Measurement: Monitor fluorescence (Excitation 330 nm / Emission 465 nm) kinetically for 10-20 minutes.

  • Calculation: Determine the slope (RFU/min) for the linear region. Calculate % Inhibition relative to Control A.

Diagram: Assay Workflow

Assay_Workflow Start Start Protocol Mix Step 1: Mix Enzyme + Inhibitor (10 min Pre-incubation @ 30°C) Start->Mix Substrate Step 2: Add PHOME Substrate (Initiates Hydrolysis) Mix->Substrate Binding Equilibrium Reached Read Step 3: Kinetic Reading (Ex: 330nm / Em: 465nm) Substrate->Read Hydrolysis yields fluorescent reporter Data Step 4: Calculate Slope (RFU/min) & Derive IC50 Read->Data

Caption: Kinetic fluorescence workflow for determining IC50 values of sEH inhibitors.

Conclusion & Recommendation

1-(1-Methylpiperidin-4-yl)-3-propylurea is a low-affinity structural probe rather than a therapeutic candidate.[1]

  • Use Case: Use this compound in Fragment-Based Drug Design to map the polar interactions of the piperidine ring without the interference of strong hydrophobic binding.

  • Comparison: For therapeutic efficacy or positive controls in biological assays, do not use this compound . Instead, utilize

    
    -AUCB  or TPU , which offer the optimal balance of nanomolar potency and metabolic stability.
    
  • Scientific Insight: The dramatic loss of potency (vs. AUDA) upon substituting the adamantyl group with a propyl group serves as a textbook example of the "Hydrophobic Effect" in enzyme-inhibitor binding kinetics.[1]

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Link

  • Rose, T. E., et al. (2010).[1] 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). Urea Derivatives and sEH Inhibition Data. National Library of Medicine.[1] Link

Sources

Comparative

A Comparative Guide to Reference Standards for the Quality Control of 1-(1-Methylpiperidin-4-yl)-3-propylurea

Introduction 1-(1-Methylpiperidin-4-yl)-3-propylurea is a disubstituted urea derivative with potential applications in pharmaceutical research and development, possibly as a synthetic intermediate or a research tool.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1-Methylpiperidin-4-yl)-3-propylurea is a disubstituted urea derivative with potential applications in pharmaceutical research and development, possibly as a synthetic intermediate or a research tool.[1] As with any chemical entity used in a scientific or regulated environment, the reliability and reproducibility of experimental results are fundamentally dependent on the quality of the starting materials. A well-characterized reference standard is the cornerstone of analytical testing, ensuring identity, purity, and strength.

This guide provides an in-depth comparison of the quality control standards for 1-(1-Methylpiperidin-4-yl)-3-propylurea, contrasting a fully-characterized Primary Reference Standard with an in-house Secondary (Working) Reference Standard . Understanding the distinctions and the requisite analytical rigor is crucial for researchers, scientists, and drug development professionals to ensure data integrity and regulatory compliance.

The Hierarchy of Reference Standards: A Tale of Two Tiers

In pharmaceutical quality control, not all standards are created equal. They exist in a hierarchy, defined by their level of characterization and intended use.[2]

  • Primary Reference Standard: This is a substance shown by an extensive set of analytical tests to be authentic material of high purity.[3] Often obtained from pharmacopeial bodies (like USP, EP) or specialized commercial suppliers, its value is accepted without reference to other standards.[4][5] Due to its high cost and the extensive work required for its characterization, it is used for critical applications like the qualification of secondary standards, not for routine daily analysis.[4][6]

  • Secondary (Working) Reference Standard: This standard is prepared in-house and its quality and purity are established by comparison to a primary reference standard.[4][7] It serves as the workhorse for routine analyses, such as batch release testing and in-process controls, making daily operations more cost-effective.[8] Its proper qualification and traceability to the primary standard are paramount.[7]

Core Quality Attributes: A Comparative Analysis

The fitness-for-use of a reference standard is defined by a comprehensive set of quality attributes. The stringency of testing and the acceptance criteria often differ between a primary and a secondary standard.

Quality Attribute Primary Reference Standard Secondary (Working) Reference Standard Rationale & Experimental Causality
1. Identity Unequivocal structural confirmation via ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FTIR.Confirmed by comparison of a primary technique (e.g., HPLC retention time and UV spectrum) and a secondary technique (e.g., FTIR) against the Primary Standard.A primary standard must have its chemical structure elucidated ab initio. A secondary standard only needs to prove it is identical to the already-confirmed primary standard. HPLC retention time matching provides high confidence, while FTIR offers a unique molecular fingerprint for confirmation.[9]
2. Assay (Purity) ≥ 99.5%. Determined by a mass balance approach, combining results from HPLC Purity, Water Content, Residual Solvents, and Non-combustible Impurities.≥ 99.0%. Typically determined by a single, robust method like HPLC-UV, by direct comparison against the Primary Standard.The mass balance approach for a primary standard is exhaustive, accounting for all possible components (organic, inorganic, water, solvents). For a working standard, a direct HPLC comparison to the primary standard is sufficient and efficient for routine use, establishing its potency relative to the benchmark.[10]
3. Organic Impurities Profile established by HPLC-UV and LC-MS. All impurities >0.05% are identified and structurally characterized. Conforms to ICH Q3A guidelines.[11][12]Profile established by HPLC-UV. Impurities are controlled against the profile of the Primary Standard. Identification is only required if new impurities appear above the identification threshold.ICH guidelines mandate the identification and qualification of impurities above certain thresholds to ensure patient safety.[13] A primary standard requires full characterization of its impurity profile. A secondary standard is controlled by ensuring its impurity profile is consistent with and not significantly worse than the primary standard.
4. Residual Solvents Determined by Headspace Gas Chromatography (HS-GC-FID). Limits comply with ICH Q3C for all potential solvents used in the synthesis.[14]Determined by HS-GC-FID. Tested for solvents known to be used in the final manufacturing steps.Residual solvents can have toxicological effects and must be controlled.[15][16] A primary standard is rigorously tested for a wide array of potential solvents. A secondary standard, typically from a well-defined process, can be tested for a more limited, process-specific set of solvents.[17][18]
5. Water Content Determined by specific coulometric or volumetric Karl Fischer titration.[19]Determined by Karl Fischer titration.Karl Fischer titration is a specific method for water determination, unlike "Loss on Drying" which can also measure volatile solvents.[20][21] This specificity is critical for an accurate mass balance calculation and understanding material stability.[22]
6. Inorganic Impurities Residue on Ignition (Sulphated Ash) < 0.1%. Elemental impurities controlled as per ICH Q3D.[5]Residue on Ignition < 0.2%.This test quantifies the amount of non-combustible material. It is a general screen for inorganic contaminants (e.g., catalysts, salts) that may have been introduced during manufacturing.

Visualizing the Quality Control Workflow

The qualification of a reference standard is a systematic process, ensuring that the material is suitable for its intended use.

QC_Workflow cluster_Primary Primary Standard Qualification cluster_Secondary Secondary Standard Qualification P1 Select High-Purity Candidate Batch P2 Full Structural Elucidation (NMR, MS, FTIR) P1->P2 P3 Comprehensive Purity Analysis (Mass Balance: HPLC, KF, GC, ROI) P2->P3 P4 Impurity Profiling & Identification (LC-MS/MS, >0.05%) P3->P4 P5 Assign Purity & Issue Certificate P4->P5 S2 Comparative Identity Testing (vs. Primary Standard) P5->S2 Used for Comparison S3 Assay Determination (vs. Primary Standard by HPLC) P5->S3 Used for Potency Calculation S1 Select Routine Production Batch S1->S2 S2->S3 S4 Comparative Impurity Profile (vs. Primary Standard) S3->S4 S5 Assign Potency & Set Expiry S4->S5

Caption: Workflow for Primary vs. Secondary Standard Qualification.

The decision to identify an impurity is governed by established regulatory thresholds, as outlined by the ICH.

Impurity_Decision_Tree Start Detect Impurity by HPLC CheckThreshold Impurity Level > Reporting Threshold? (e.g., >0.05%) Start->CheckThreshold Report Report in Specification CheckThreshold->Report Yes End Set Acceptance Criteria CheckThreshold->End No IdentifyThreshold Impurity Level > Identification Threshold? (e.g., >0.10%) Report->IdentifyThreshold Identify Identify Structure (LC-MS/MS) IdentifyThreshold->Identify Yes IdentifyThreshold->End No QualifyThreshold Impurity Level > Qualification Threshold? (e.g., >0.15%) Identify->QualifyThreshold Qualify Perform Toxicological Qualification QualifyThreshold->Qualify Yes QualifyThreshold->End No Qualify->End

Caption: ICH-Based Impurity Identification Decision Tree.

Key Experimental Protocols

The following protocols represent the core analytical procedures for the quality control of 1-(1-Methylpiperidin-4-yl)-3-propylurea.

Protocol 1: Purity and Impurity Profiling by HPLC-UV

1. Objective: To determine the purity of 1-(1-Methylpiperidin-4-yl)-3-propylurea and quantify related organic impurities using a gradient reverse-phase HPLC method with UV detection.[23][24]

2. Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector (e.g., Agilent 1260 or equivalent).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water.

  • Reference Standard and Test Sample.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 50 50
    25.0 50 50
    25.1 95 5

    | 30.0 | 95 | 5 |

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the Reference Standard in diluent to a final concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of 1-(1-Methylpiperidin-4-yl)-3-propylurea should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Calculate the assay of the sample against the standard. For purity, determine the area percent of the main peak relative to the total area of all peaks. For impurities, calculate their percentage based on the main peak area, assuming a relative response factor of 1.0 if not otherwise determined.

Protocol 2: Identification of Unknown Impurities by LC-MS/MS

1. Objective: To elucidate the structure of unknown impurities detected during HPLC-UV analysis.[25][26][27]

2. Instrumentation:

  • LC-MS/MS system (e.g., Agilent Q-TOF or Thermo Orbitrap).

  • The same LC method as described in Protocol 1 is used for separation.

3. Procedure:

  • Inject the sample solution onto the LC-MS/MS system.

  • Acquire full scan mass spectra to determine the accurate mass of the impurity peaks.

  • Use the accurate mass to generate a list of possible elemental compositions.

  • Perform MS/MS (tandem mass spectrometry) on the impurity's parent ion to obtain fragmentation data.

  • Propose a chemical structure for the impurity by interpreting the fragmentation pattern, often in conjunction with knowledge of the synthetic pathway to predict potential by-products or degradation products.[28][29]

Protocol 3: Water Content Determination by Karl Fischer Titration

1. Objective: To specifically quantify the water content in the material.[22]

2. Instrumentation & Reagents:

  • Coulometric or Volumetric Karl Fischer Titrator.

  • Appropriate Karl Fischer reagents (e.g., Hydranal™ or equivalent).

  • Dry methanol (for volumetric).

3. Procedure:

  • Standardize the titrator with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[20]

  • Accurately weigh a suitable amount of the 1-(1-Methylpiperidin-4-yl)-3-propylurea sample and introduce it into the titration vessel.

  • Start the titration. The instrument will automatically stop at the endpoint and calculate the percentage of water.

  • Perform the analysis in triplicate to ensure precision.

Conclusion

The establishment and use of well-characterized reference standards are non-negotiable for ensuring the quality, safety, and efficacy of pharmaceutical products.[7][30] While a Primary Reference Standard represents the pinnacle of analytical characterization, a properly qualified Secondary (Working) Standard provides a practical and cost-effective solution for routine quality control.[4] This guide has delineated the critical differences in their qualification and application. By implementing the rigorous analytical methodologies described, researchers and drug developers can build a solid foundation of data integrity, ultimately safeguarding public health and meeting stringent regulatory requirements.

References

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
  • SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals.
  • ResearchGate. (2025, October 22). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization.
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • PubMed. (2020, October 15). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • Eurofins. (n.d.). Water Determination by Karl Fischer.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • PubMed. (n.d.). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies.
  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
  • Shimadzu. (n.d.). High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API.
  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2).
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • IJPPS. (n.d.). Residual Solvents Determination by HS-GC with Flame Ionization Detector in Omeprazole Pharmaceutical formulations.
  • DergiPark. (n.d.). Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API.
  • Veeprho. (2020, August 28). Qualification of Pharmaceutical Working Standards.
  • BioPharma Consulting Group. (n.d.). Understanding the Difference Between Working Standards and Reference Standards in Biopharma.
  • Simson Pharma Limited. (2024, May 27). Difference Between Working Standards And Reference Standards.
  • LGC Standards. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
  • ResolveMass Laboratories Inc. (2026, January 31). Reference Standard vs Working Standard.
  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
  • Longdom Publishing. (n.d.). Reference standards for quality control.
  • SynThink. (n.d.). Pharmaceutical Reference Standards: The Epitome of Analytical Precision.
  • Pharma Working Standards. (2025, June 2). Working Standards in Pharma: Ensuring Quality and Compliance.
  • Certara. (2014, July 8). What is HPLC/UV?.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Sigma-Aldrich. (2020, February 4). Pharmaceutical Standards for Quality Control.
  • PubMed. (n.d.). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies.
  • ResearchGate. (2019, July 25). HPLC-UV method approach for the analysis and impurity profiling of Captopril.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Springer. (n.d.). Development and validation of an HPLC-UV method for purity determination of DNA.
  • ResearchGate. (2025, November 3). Synthesis of mono-and N,N-disubstituted ureas.
  • ResearchGate. (2025, August 9). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: II. N-(4-Oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas.
  • Synthesis. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides.
  • ResearchGate. (2024, March 26). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVII. N-(3-Bromoadamantan-1-yl)-3-R-ureas and Symmetrical Bis-ureas.

Sources

Validation

Validating biological activity of 1-(1-Methylpiperidin-4-yl)-3-propylurea in cell lines

This guide outlines a rigorous validation framework for 1-(1-Methylpiperidin-4-yl)-3-propylurea , a chemical probe possessing a hybrid pharmacophore. Based on its chemical structure—specifically the basic N-methylpiperid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 1-(1-Methylpiperidin-4-yl)-3-propylurea , a chemical probe possessing a hybrid pharmacophore.

Based on its chemical structure—specifically the basic N-methylpiperidine headgroup linked via a urea moiety to a lipophilic propyl tail—this compound is functionally categorized as a Histamine H3 Receptor (H3R) Ligand (likely an agonist or partial agonist). While it shares the urea-piperidine scaffold of Soluble Epoxide Hydrolase (sEH) inhibitors, the basic nitrogen typically dictates GPCR selectivity over enzymatic inhibition.

Strategic Profile & Mechanism of Action

1-(1-Methylpiperidin-4-yl)-3-propylurea acts as a structural probe for the Histamine H3 Receptor , a G


/G

-coupled GPCR predominantly expressed in the CNS. The compound mimics the bioactivity of Immepip and Imetit but utilizes a urea linker to probe the receptor's hydrogen-bonding network.
Structural Logic & Causality
  • N-Methylpiperidine Head: Mimics the imidazole ring of histamine (bioisostere), providing the necessary basicity (

    
    ) to form a salt bridge with the conserved Asp3.32 (D114)  residue in the H3 receptor binding pocket.
    
  • Urea Linker: Replaces the thiourea found in Imetit or the alkyl chain in Immepip, offering distinct H-bond donor/acceptor profiles to assess binding kinetics.

  • Propyl Tail: Probes the hydrophobic accessory pocket, a key determinant for H3R vs. H4R selectivity.

Comparative Analysis: Performance vs. Alternatives

To validate biological activity, this compound must be benchmarked against "Gold Standard" H3R agonists and sEH inhibitors to confirm selectivity.

Table 1: Comparative Pharmacological Profile
Feature1-(1-Methylpiperidin-4-yl)-3-propylurea Immepip (Gold Standard)(R)-

-Methylhistamine
TPPU (Negative Control)
Primary Target Histamine H3 Receptor Histamine H3 ReceptorHistamine H3 ReceptorSoluble Epoxide Hydrolase (sEH)
Mechanism Putative Agonist / Partial AgonistFull AgonistFull AgonistEnzyme Inhibitor
Binding Affinity (

)
To be determined (Exp: 1–50 nM)0.4 nM~1 nMInactive (> 10

M)
Key Structural Feature Urea linker + Basic AmineImidazole + PiperidineChiral amineUrea + Neutral Amide
Cellular Response

cAMP (Gi-coupled)

cAMP

cAMP

Epoxide hydrolysis
Solubility High (aqueous buffer)High (HBr salt)HighLow (requires DMSO)

Critical Insight: If the compound fails to inhibit cAMP (H3R activity) but inhibits epoxide hydrolysis, it functions as a basic sEH inhibitor , a rare but possible pharmacotype.

Validated Experimental Protocols

Protocol A: Gi-Coupled cAMP Inhibition Assay (Primary Validation)

Objective: Confirm H3R agonism by measuring the inhibition of Forskolin-induced cAMP accumulation.

Reagents:

  • Cell Line: HEK293T stably transfected with human H3R (hH3R-HEK293).

  • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio).

  • Stimulant: Forskolin (activates Adenylyl Cyclase).

  • Control: Thioperamide (H3R Antagonist).

Step-by-Step Methodology:

  • Cell Seeding: Plate hH3R-HEK293 cells (2,000 cells/well) in a 384-well low-volume white plate.

  • Agonist Treatment: Add 1-(1-Methylpiperidin-4-yl)-3-propylurea (concentration range:

    
     M to 
    
    
    
    M) in stimulation buffer containing IBMX (0.5 mM) to prevent cAMP degradation.
  • Pathway Activation: Immediately add Forskolin (final conc. 10

    
    M) to all wells.
    
    • Causality: H3R agonists will recruit G

      
       proteins, inhibiting Adenylyl Cyclase and preventing the Forskolin-induced cAMP spike.
      
  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate reagents. Incubate for 1 hour.

  • Readout: Measure HTRF ratio (665/620 nm).

  • Validation Check: Pre-treat a subset of wells with Thioperamide (10

    
    M). If the compound's effect is reversed, H3R specificity is confirmed.
    
Protocol B: Radioligand Binding Assay (Target Engagement)

Objective: Determine binding affinity (


) by displacing a known radioligand.

Reagents:

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (NAMH) (~1–2 nM).
  • Membrane Prep: Membranes from CHO-K1 cells expressing hH3R.

Workflow:

  • Incubate membranes with

    
    -NAMH and varying concentrations of the test compound for 90 min at 25°C.
    
  • Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualization of Signaling & Validation Logic

Figure 1: H3 Receptor Signaling & Validation Pathway

This diagram illustrates the G


-coupled signaling cascade triggered by the compound and the decision logic for validating its activity.

H3R_Validation cluster_logic Validation Outcomes Compound 1-(1-Methylpiperidin-4-yl)- 3-propylurea H3R Histamine H3 Receptor (GPCR) Compound->H3R Primary Binding (Basic Amine) sEH Soluble Epoxide Hydrolase Compound->sEH Potential Off-Target (Urea Scaffold) Gi Gi/o Protein Activation H3R->Gi Recruitment AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production Outcome1 Valid H3 Agonist: Reduced cAMP Reversed by Thioperamide cAMP->Outcome1 Outcome2 Off-Target (sEH): No cAMP effect Hydrolyzes Epoxides sEH->Outcome2

Caption: Figure 1. Mechanism of Action and Validation Logic. The compound primarily targets H3R to inhibit cAMP via the Gi pathway. Secondary screening against sEH is recommended due to the urea scaffold.

References

  • IUPHAR/BPS Guide to Pharmacology. "Histamine H3 Receptor Ligands: Immepip and Imetit." Guide to Pharmacology Database. [Link]

  • Vollinga, R. C., et al. (1994). "A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine."[1] Journal of Medicinal Chemistry, 37(3), 332-333.[1] [Link]

  • Morisseau, C., & Hammock, B. D. (2013). "Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases." Annual Review of Pharmacology and Toxicology, 53, 37-58. (Reference for sEH Urea Pharmacophore). [Link]

  • PubChem Compound Summary. "Immepip (CID 3035842) and Imetit (CID 3692)." National Center for Biotechnology Information. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 1-(1-Methylpiperidin-4-yl)-3-propylurea from its Structural Isomers

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of a molecule is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the arrang...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of a molecule is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the arrangement of atoms—can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides a comprehensive framework for the analytical differentiation of 1-(1-Methylpiperidin-4-yl)-3-propylurea from its key structural isomers, employing a multi-technique approach to ensure definitive characterization.

The Challenge: Structural Ambiguity

1-(1-Methylpiperidin-4-yl)-3-propylurea (Molecular Formula: C10H21N3O) presents several possibilities for structural isomerism. The primary isomers of concern involve the rearrangement of the propyl and methyl groups, as well as positional changes on the piperidine ring. Understanding these subtle differences is critical for ensuring the purity, safety, and efficacy of a drug substance.

Key Structural Isomers for Comparison:

  • Isomer A (Target Compound): 1-(1-Methylpiperidin-4-yl)-3-propylurea

  • Isomer B: 1-(1-Methylpiperidin-3-yl)-3-propylurea

  • Isomer C: 1-(1-Propylpiperidin-4-yl)-3-methylurea

  • Isomer D: 1-(4-Methylpiperidin-1-yl)-3-propylurea (A hypothetical isomer for illustrative purposes)

A multi-faceted analytical strategy is not just recommended; it is essential for robustly distinguishing these closely related compounds.[1] We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework with high confidence.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

Expected ¹H NMR Spectral Features:

Proton Environment Isomer A: 1-(1-Methylpiperidin-4-yl)-3-propylurea Isomer B: 1-(1-Methylpiperidin-3-yl)-3-propylurea Isomer C: 1-(1-Propylpiperidin-4-yl)-3-methylurea
N-CH₃ (Piperidine) Singlet, ~2.2-2.3 ppmSinglet, ~2.2-2.3 ppmN/A
N-CH₃ (Urea) N/AN/ASinglet, ~2.7-2.8 ppm
Piperidine Ring Protons Complex multiplets, significant symmetry effects expected.More complex and less symmetric pattern than Isomer A.Complex multiplets.
Propyl Chain Protons Triplet (CH₃), Sextet (CH₂), Triplet (CH₂)Triplet (CH₃), Sextet (CH₂), Triplet (CH₂)Triplet (CH₃), Sextet (CH₂), Triplet (CH₂)

Causality Behind Experimental Choices: The distinct chemical shifts of the N-methyl groups are a primary differentiating feature. In Isomer A and B, the methyl group is attached to the piperidine nitrogen, resulting in a characteristic singlet in the aliphatic region. In contrast, for Isomer C, the methyl group is on the urea nitrogen, leading to a downfield shift due to the influence of the adjacent carbonyl group. The symmetry of the piperidine ring in Isomer A (substitution at the 4-position) will lead to a more simplified pattern of signals for the ring protons compared to the less symmetrical Isomer B (substitution at the 3-position).

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR complements ¹H NMR by providing a count of the unique carbon environments.

Expected ¹³C NMR Chemical Shifts (ppm):

Carbon Environment Isomer A Isomer B Isomer C
C=O (Urea) ~158-160~158-160~158-160
N-CH₃ (Piperidine) ~46-48~46-48N/A
N-CH₃ (Urea) N/AN/A~27-29
Piperidine C4 ~48-50N/A~48-50
Piperidine C3 ~32-34~55-57~32-34
Propyl Chain ~11, ~23, ~42~11, ~23, ~42~11, ~23, ~60

Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments predicted by the molecular structure. Advanced 2D NMR techniques like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms, leaving no ambiguity in the structural assignment.[2]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (if necessary): If ambiguities remain, acquire COSY, HSQC, and HMBC spectra to establish connectivities.

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling patterns, and signal integrations to the expected values for each isomer.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis (MS/MS), offers clues about its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules, and tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns that differentiate isomers.[3][4]

Key Differentiating Fragmentations:

The primary fragmentation pathway for N,N'-substituted ureas involves cleavage of the C-N bond adjacent to the carbonyl group.[3][5][6] The position of the substituents will dictate the masses of the resulting fragment ions.

Predicted Key Fragment Ions (m/z) in ESI-MS/MS:

Isomer Parent Ion [M+H]⁺ Characteristic Fragment 1 Characteristic Fragment 2
Isomer A 200.18113.11 (protonated 1-methyl-4-aminopiperidine)88.08 (propyl isocyanate + H)
Isomer B 200.18113.11 (protonated 1-methyl-3-aminopiperidine)88.08 (propyl isocyanate + H)
Isomer C 200.18127.13 (protonated 1-propyl-4-aminopiperidine)58.04 (methyl isocyanate + H)

Authoritative Grounding: While Isomers A and B may produce similar primary fragments, the relative abundances of subsequent fragment ions arising from the piperidine ring may differ. However, the distinction between Isomer A/B and Isomer C is stark. The cleavage of the urea linkage in Isomer C will result in a fragment corresponding to protonated 1-propyl-4-aminopiperidine (m/z 127.13) and a fragment related to methyl isocyanate, which are distinctly different from the fragments of Isomers A and B. This makes MS/MS a powerful tool for distinguishing the N-alkyl urea isomer from the N-alkyl piperidine isomers.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatography: Use a reversed-phase HPLC column (e.g., C18) to introduce the sample into the mass spectrometer.[7] A simple gradient elution may be employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode.

  • MS/MS Acquisition: Perform a full scan to identify the [M+H]⁺ ion, followed by product ion scans of the m/z 200.18 precursor ion.

  • Data Analysis: Compare the resulting fragmentation patterns to the predicted pathways for each isomer.

High-Performance Liquid Chromatography (HPLC): The Separation Science

HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase.[7] For these relatively polar, basic compounds, reversed-phase HPLC is a suitable starting point.[8] The subtle differences in polarity and shape among the isomers can be exploited to achieve chromatographic separation.

Chromatographic Behavior:

  • Polarity: The position of the urea group on the piperidine ring (4-position in A vs. 3-position in B) can influence the molecule's overall polarity and its interaction with the stationary phase, potentially leading to different retention times.

  • Hydrophobicity: Isomer C, with a propyl group on the piperidine nitrogen, may exhibit slightly different hydrophobicity compared to Isomers A and B, where the propyl group is on the urea moiety. This can also be a basis for separation.

Expertise & Experience: The basic nature of the piperidine nitrogen can lead to peak tailing on standard silica-based C18 columns due to interactions with residual silanol groups. To achieve sharp, symmetrical peaks, it is often necessary to use a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) or a basic modifier (e.g., 0.1% diethylamine) to suppress these interactions.[8] Base-deactivated columns are also highly recommended.[8]

Experimental Protocol: HPLC Method Development
  • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Run a scouting gradient from 5% to 95% B over 15-20 minutes to determine the approximate elution conditions.

  • Optimization: Based on the scouting run, develop an optimized isocratic or shallow gradient method to maximize the resolution between the isomeric peaks. Adjusting the pH of the mobile phase can also be a powerful tool for optimizing selectivity.

  • Detection: Use a UV detector, typically in the range of 210-220 nm, where the urea chromophore absorbs.

Conclusion: A Synergistic Approach

No single technique can provide the same level of confidence as a multi-pronged strategy. The definitive structural elucidation from NMR, combined with the molecular weight confirmation and fragmentation data from MS, and the separation power of HPLC, creates a robust and self-validating analytical workflow. This integrated approach is the cornerstone of modern chemical analysis, ensuring that researchers and drug developers can proceed with an unambiguous understanding of the molecule in hand.

References

  • Taylor & Francis Online. (n.d.). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Retrieved from [Link]

  • PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers | Request PDF. Retrieved from [Link]

  • International Journal of ChemTech Research. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Retrieved from [Link]

  • PubMed. (1981). Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies. Retrieved from [Link]

  • ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. Retrieved from [Link]

  • ACS Publications. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Retrieved from [Link]

  • Chromatography Forum. (2005). GC Urea. Retrieved from [Link]

  • Journal of Chromatographic Science. (2009). Determination of Derivatized Urea in Exhaled Breath Condensate by LC–MS. Retrieved from [Link]

  • PubMed. (2003). Determination of 13C and 15N enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative. Retrieved from [Link]

  • University of Helsinki. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Retrieved from [Link]

  • PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • SpringerLink. (n.d.). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-dodecyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum.
  • eScholarship. (n.d.). 1H NMR Relaxation in Urea. Retrieved from [Link]

  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Retrieved from [Link]

  • PubMed. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Retrieved from [Link]

  • MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(1-Methylpiperidin-4-yl)-3-propylurea

The following technical guide details the safety, handling, and operational protocols for 1-(1-Methylpiperidin-4-yl)-3-propylurea . Notice of Safety Classification: As a specialized pharmaceutical intermediate, specific...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for 1-(1-Methylpiperidin-4-yl)-3-propylurea .

Notice of Safety Classification: As a specialized pharmaceutical intermediate, specific toxicological data for this exact molecule is often limited in public registries. The protocols below are derived from Structure-Activity Relationship (SAR) analysis, leveraging known hazards of the 1-methylpiperidine pharmacophore and substituted ureas.

Risk Level: MODERATE to HIGH (Chemical Irritant / Potential Sensitizer) Primary Hazard Class: Organic Base / Pharmaceutical Intermediate Physical State: Typically a white to off-white crystalline solid.[1]

Emergency Response Overview (Immediate Action)
Event Immediate Action Protocol
Eye Contact CRITICAL. Basic amines can cause rapid corneal damage.[1] Flush immediately with water/saline for 15+ minutes , holding eyelids open.[1] Seek ophthalmological evaluation.
Skin Contact Brush off dry powder before wetting (to prevent concentrated alkaline solution on skin).[1] Wash with soap and copious water.[1][2] Remove contaminated clothing.[1][2][3][4][5]
Inhalation Evacuate to fresh air.[1][2][3][4][5][6][7][8] If breathing is difficult, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema if dust exposure was high.[1]
Ingestion Rinse mouth. Do NOT induce vomiting (risk of aspiration of basic/irritant compounds).[1] Contact Poison Control immediately.[1]
Hazard Identification & Risk Assessment

Scientific integrity requires understanding why this chemical is hazardous. We analyze its functional groups to predict reactivity.[1]

  • The Piperidine Moiety (The "Base"): The 1-methylpiperidin-4-yl group contains a tertiary amine.[1]

    • Mechanism:[1][9][10] This nitrogen is proton-accepting (

      
      ).[1] On contact with moist mucous membranes (eyes, lungs), it generates hydroxide ions (
      
      
      
      ), leading to chemical irritation or caustic burns .[1]
  • The Urea Linkage:

    • Mechanism:[1][9][10][11] While generally stable, substituted ureas can act as sensitizers .[1] Repeated exposure may lead to allergic dermatitis.[1]

  • Pharmacological Activity:

    • Risk:[1][4][7][9] This structure mimics bioactive ligands (e.g., GPCR modulators like Pimavanserin). Treat as a Potent Bioactive Compound until specific

      
       data proves otherwise.[1] Avoid inhalation of dusts to prevent systemic pharmacological effects.[1]
      
Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this matrix based on the specific task.

PPE Component Specification Rationale
Gloves (Primary) Nitrile Rubber (Min.[1] 0.11 mm thickness)Protects against incidental solid contact.[1]
Gloves (Secondary) Silver Shield / Laminate (if dissolved in DMSO/DCM)Organic solvents like DMSO carry the compound through nitrile gloves into the skin.[1]
Eye Protection Chemical Splash Goggles (Not Safety Glasses)Powder fines can bypass side shields.[1] Basic dusts cause severe eye injury.[1]
Respiratory N95 / P2 Mask (Minimum)Required for weighing solids outside a fume hood.[1]
Body Protection Lab Coat (Buttoned, Tyvek sleeves recommended) Prevents dust accumulation on street clothes.[1]
Decision Logic: PPE Selection

PPE_Selection Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Rec_Solid Standard Nitrile + N95 + Goggles Solid->Rec_Solid Solvent Solvent Type? Liquid->Solvent Benign Water / Ethanol Solvent->Benign Penetrating DMSO / DCM / DMF Solvent->Penetrating Rec_Benign Standard Nitrile + Safety Glasses Benign->Rec_Benign Rec_Penetrating Double Glove (Laminate) + Fume Hood Required Penetrating->Rec_Penetrating

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier.[1]

Operational Protocols
A. Weighing & Transfer (High Risk Step)

The highest risk of exposure occurs when the solid is airborne.[1]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Control: Use an anti-static gun or polonium strip if the powder is fluffy/electrostatic.[1] Static discharge can scatter the powder.[1]

  • Technique:

    • Tare the vial with the cap on.

    • Open the vial only inside the hood.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination.[1]

    • Wipe the exterior of the vial with a damp Kimwipe (methanol-dampened) before removing it from the hood.[1]

B. Solubilization
  • Solubility Profile: Likely soluble in DMSO , Methanol , and Dichloromethane .[1] Sparingly soluble in non-polar alkanes (Hexanes).[1]

  • Protocol:

    • Add solvent slowly to the solid.[1]

    • Warning: If using DMSO, remember that DMSO increases skin permeability.[1] A drop of DMSO solution containing this compound on your skin will result in rapid systemic absorption.[1] Double gloving is mandatory.

C. Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents (e.g., permanganates, peroxides) and strong acids (exothermic salt formation).

  • Monitoring: The piperidine nitrogen is susceptible to N-oxidation if left in air/light for extended periods.[1] Store under inert gas (Nitrogen/Argon) if possible.

Disposal & Decontamination

Do not pour down the drain. This compound is a nitrogenous organic base and must be treated as hazardous chemical waste.[1]

Waste Stream Description Disposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]Double-bag in clear hazardous waste bags. Label "Toxic Solid".[1]
Liquid Waste Mother liquors, reaction mixtures.[1]Segregate into "Basic Organic Waste" or "Halogenated/Non-Halogenated" depending on solvent.[1]
Spill Cleanup Loose powder on benchtop.1.[1] Cover with wet paper towels (prevents dust).2.[1] Wipe up.3.[1][5][6] Clean surface with 1% Acetic Acid (neutralizes the base) followed by water.[1]
Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume (< 5g vs > 5g) Spill->Assess Minor Minor (<5g) Assess->Minor Major Major (>5g) Assess->Major Action_Minor 1. Dampen with solvent 2. Wipe with absorbent 3. Neutralize surface Minor->Action_Minor Action_Major 1. Evacuate Area 2. Call EHS/HazMat 3. Do not attempt cleanup Major->Action_Major

Figure 2: Workflow for assessing and responding to laboratory spills.

Storage & Stability
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[1] Keep container tightly sealed. Store under Argon if long-term storage (>1 month) is required to prevent carbonate formation (reaction with atmospheric

    
    ).[1]
    
  • Shelf Life: Retest purity every 12 months. Look for yellowing (oxidation).[1]

References
  • PubChem. Compound Summary: Piperidine Derivatives and Safety.[1] National Library of Medicine.[1] Available at: [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Substituted Ureas.[1] Available at: [Link][1]

(Note: Due to the specific nature of this intermediate, safety data is extrapolated from validated analogs in accordance with OSHA "Read-Across" Hazard Determination principles.)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.